Product packaging for Sphondin(Cat. No.:CAS No. 483-66-9)

Sphondin

Katalognummer: B016643
CAS-Nummer: 483-66-9
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: DLCJNIBLOSKIQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sphondin is a furanocoumarin.
This compound has been reported in Heracleum dissectum, Heracleum vicinum, and other organisms with data available.
A furanocoumarin derivative isolated from Heracleum laciniatum (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
from Heracleum laciniatum;  cause of phototoxicity in patient with vitiligo

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O4 B016643 Sphondin CAS No. 483-66-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJNIBLOSKIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197481
Record name Sphondin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White powder

CAS No.

483-66-9
Record name Sphondin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sphondin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sphondin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sphondin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Sphondin: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer effects. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and its known mechanism of action, with a focus on its interaction with inflammatory signaling pathways.

Chemical Structure and Identification

This compound is structurally characterized as a methoxy derivative of furo[2,3-h]chromen-2-one. Its planar structure allows it to intercalate with DNA, a characteristic feature of many furanocoumarins that contributes to their biological activities.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing key data for researchers and drug development professionals.

PropertyValueReference
IUPAC Name 6-methoxyfuro[2,3-h]chromen-2-one[1]
Synonyms 6-Methoxyangelicin, Sfondin[1]
CAS Number 483-66-9[1]
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [1]
Appearance White powder[1]
InChI InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3[1]
InChIKey DLCJNIBLOSKIQW-UHFFFAOYSA-N[1]
SMILES COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2[1]
Spectroscopic Data

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of this compound, specific, publicly available, tabulated ¹H and ¹³C NMR chemical shift data is not readily found in the reviewed literature. Mass spectrometry data, however, is available and confirms the molecular weight of the compound.

Spectroscopic DataDetailsReference
¹H NMR Data not available in the searched resources.
¹³C NMR Data not available in the searched resources.
Mass Spectrometry (GC-MS) Top Peak (m/z): 216, 2nd Highest: 201, 3rd Highest: 173[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of this compound are not extensively detailed in the available literature. However, general methodologies can be inferred from related studies on furanocoumarins.

Isolation of this compound

This compound is naturally found in plants of the Heracleum genus, such as Heracleum dissectum and Heracleum laciniatum.[1] The general procedure for its isolation involves:

  • Extraction: The plant material (commonly the roots) is dried, ground, and extracted with an organic solvent like ethanol.[2]

  • Fractionation: The crude extract is then subjected to further extraction with solvents of varying polarity, such as petroleum ether and dichloromethane, to partition the components.[3]

  • Chromatography: The fractions containing furanocoumarins are then purified using column chromatography, often with silica gel or florisil as the stationary phase.[3][4] Gradient elution with solvent systems like n-hexane and acetone allows for the separation of individual furanocoumarins, including this compound.[2]

G General Isolation Workflow for this compound plant Heracleum sp. (e.g., roots) extraction Solvent Extraction (e.g., Ethanol) plant->extraction fractionation Liquid-Liquid Partitioning (e.g., Petroleum Ether, Dichloromethane) extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel) fractionation->chromatography This compound Pure this compound chromatography->this compound

Caption: A generalized workflow for the isolation of this compound from plant sources.

Chemical Synthesis of this compound

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The mechanism of this inhibition involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Inhibition of the NF-κB Signaling Pathway

The pro-inflammatory cytokine Interleukin-1 beta (IL-1β) is a potent activator of the NF-κB pathway. The binding of IL-1β to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of target genes, including the gene encoding for COX-2, thereby inducing its transcription and translation. This compound exerts its anti-inflammatory effect by inhibiting the activation of this pathway, ultimately leading to a decrease in COX-2 protein expression and the production of pro-inflammatory prostaglandins.[1][3]

G This compound's Inhibition of the IL-1β-induced NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_inactive NF-κB (p50/p65)-IκBα (Inactive) NFkappaB_inactive->IKK NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Releases NFkappaB_nuc NF-κB (p50/p65) NFkappaB_active->NFkappaB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds to promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_protein COX-2 Protein (Inflammation) COX2_mRNA->COX2_protein Translation IL1beta IL-1β IL1beta->IL1R

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway, leading to reduced COX-2 expression.

Conclusion

This compound is a furanocoumarin with a well-defined chemical structure and promising anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its observed effects on COX-2 expression. While the fundamental chemical and biological properties of this compound are established, a notable gap exists in the public domain regarding detailed experimental protocols for its synthesis and isolation, as well as comprehensive, tabulated NMR spectral data. Further research and publication in these areas would be highly beneficial for advancing the study and potential therapeutic application of this compound.

References

Sphondin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphondin, a naturally occurring furanocoumarin, has emerged as a molecule of interest in oncology research. While comprehensive studies on its specific anticancer mechanisms are still developing, preliminary evidence suggests its potential to inhibit cancer cell proliferation through induction of cell cycle arrest and modulation of key inflammatory signaling pathways. As a member of the furanocoumarin class of compounds, its biological activities are often considered in the broader context of this group's known anti-carcinogenic properties, which include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1][2][3][4][[“]] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in cancer cells, supported by available data and generalized protocols for relevant experimental validation.

Introduction to this compound and Furanocoumarins

This compound is a furanocoumarin found in various plants of the Heracleum genus, which have been used in traditional medicine.[6][7][8] Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, characterized by a furan ring fused with coumarin.[1][2] This structural motif is responsible for their diverse pharmacological activities. In the context of cancer, furanocoumarins are known to exert their effects through multiple mechanisms, including intercalation into DNA, generation of reactive oxygen species (ROS), and modulation of various signaling pathways.[1][3]

Mechanism of Action of this compound in Cancer Cells

The anticancer activity of this compound is attributed to its ability to influence cell cycle progression and inflammatory pathways.

Cell Cycle Arrest

One of the key reported mechanisms of this compound's anticancer activity is the induction of cell cycle arrest at the G2/M phase. This prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation. This effect has been observed in B16F10 melanoma cells.[9]

Modulation of Signaling Pathways

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[9] NF-κB is a crucial transcription factor that plays a significant role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[10][11] By inhibiting NF-κB, this compound can suppress the expression of downstream target genes that promote cancer progression, such as the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).[9] This effect has been documented in the human pulmonary epithelial cell line A549.[9]

As a furanocoumarin, this compound may also share mechanisms of action with other compounds in its class. Furanocoumarins are known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] They can also modulate other critical signaling pathways, including the PI3K/Akt pathway, which is central to cell growth and survival.[1][3]

Quantitative Data

The available quantitative data for this compound's anticancer activity is limited. The following tables summarize the reported findings.

Cell LineAssayParameterValueReference
B16F10 (Melanoma)Cell ProliferationConcentration for G2/M Arrest0.05 - 15.0 µM[9]
A549 (Lung Carcinoma)COX-2 InhibitionInhibitory Concentration50 µM[9]
Cell LineAssayResultReference
E-J (Bladder Carcinoma)Growth InhibitionNo inhibition observed[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel (or other extracellular matrix components)

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet solution for staining

  • Microscope

Procedure:

  • Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the transwell inserts.

  • Add complete medium with FBS to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Visualizations

Signaling Pathways

Sphondin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1R IL-1 Receptor IKK IKK Complex IL-1R->IKK Activates IL-1b IL-1β IL-1b->IL-1R Binds IkBa IκBα IKK->IkBa Phosphorylates NFkB p50 p65 IkBa->NFkB Inhibits p50 p50 p65 p65 NFkB_nuc p50 p65 NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits p50_nuc p50 p65_nuc p65 DNA DNA NFkB_nuc->DNA Binds COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Inflammation\nProliferation Inflammation Proliferation COX2_Protein->Inflammation\nProliferation

Caption: this compound inhibits the NF-κB pathway, reducing COX-2 expression.

Furanocoumarin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Furanocoumarins Furanocoumarins (e.g., this compound) Extrinsic Extrinsic Pathway (Death Receptors) Furanocoumarins->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Furanocoumarins->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Caspase3 Caspase-3 Caspase8->Caspase3 Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General mechanism of furanocoumarin-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis CellLines Cancer Cell Lines Treatment This compound Treatment (Dose- and Time-dependent) CellLines->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Invasion Invasion Assay (Transwell) Treatment->Invasion IC50 Determination IC50 Determination Viability->IC50 Determination G2/M Arrest G2/M Arrest CellCycle->G2/M Arrest Apoptotic Cell Count Apoptotic Cell Count Apoptosis->Apoptotic Cell Count Signaling Pathway\nModulation Signaling Pathway Modulation Protein->Signaling Pathway\nModulation Metastatic Potential Metastatic Potential Invasion->Metastatic Potential

Caption: Generalized workflow for investigating this compound's anticancer effects.

Conclusion and Future Directions

The current body of evidence, though limited, suggests that this compound possesses anticancer properties, primarily through the induction of G2/M cell cycle arrest and inhibition of the pro-inflammatory NF-κB pathway. These findings position this compound as a promising candidate for further investigation in cancer therapy. However, to fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

  • Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a wide range of cancer cell lines to identify sensitive cancer types.

  • Detailed Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be instrumental in its potential development as a novel anticancer agent.

References

An In-depth Technical Guide to the Phototoxicity of Furanocoumarins with a Focus on Sphondin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Furanocoumarins are a class of naturally occurring organic compounds found in various plants, notorious for their phototoxic properties. When activated by ultraviolet A (UVA) radiation, these compounds can induce significant cellular damage, leading to skin inflammation, erythema, and hyperpigmentation. This guide provides a detailed examination of the molecular mechanisms underlying furanocoumarin phototoxicity, with a specific focus on sphondin, a linear furanocoumarin. It covers the core photochemical reactions, the subsequent cellular signaling pathways leading to apoptosis and inflammation, quantitative data on phototoxic potential, and detailed experimental protocols for assessing these effects. This document is intended for researchers, scientists, and professionals in drug development who are investigating the effects of photosensitizing compounds.

Introduction to Furanocoumarins and Phototoxicity

Furanocoumarins are secondary metabolites produced by plants as a defense mechanism.[1] Structurally, they consist of a coumarin nucleus fused with a furan ring. They are broadly classified into two types: linear furanocoumarins (e.g., psoralen, 8-methoxypsoralen, this compound) and angular furanocoumarins (e.g., angelicin).[2] These compounds are found in plants from families such as Apiaceae (celery, parsnips) and Rutaceae (citrus fruits).[3]

Phototoxicity is a non-immunological, light-induced skin irritation caused by a chemical substance.[4] For a phototoxic reaction to occur, a photosensitizing molecule must absorb photon energy, typically from UVA light (320-400 nm), which elevates it to an excited state.[5] This excited molecule can then initiate photochemical reactions that damage cellular components like DNA, proteins, and lipids, resulting in an inflammatory response that resembles an exaggerated sunburn.[4][6] this compound is a linear furanocoumarin that has demonstrated weak phototoxic effects in human studies.[7]

Core Mechanisms of Furanocoumarin Phototoxicity

Furanocoumarins exert their phototoxic effects primarily through two distinct photochemical mechanisms, categorized as Type I and Type II reactions.[6]

Type I Reactions: DNA Photoadduct Formation

The predominant mechanism for many furanocoumarins, especially linear ones like psoralens, is a Type I, oxygen-independent reaction with DNA.[5][6] The process involves three main steps:

  • Intercalation: The planar furanocoumarin molecule intercalates into the DNA double helix, primarily at 5'-AT sequences, forming a non-covalent complex.[7][8]

  • Monoadduct Formation: Upon absorption of a UVA photon, the furanocoumarin in its excited state forms a covalent [2+2] cycloaddition bond with the 5,6-double bond of a pyrimidine base (typically thymine).[6][9] This can occur at either the furan or the pyrone end of the furanocoumarin molecule.[9]

  • Interstrand Cross-link (ICL) Formation: If a second UVA photon is absorbed by a furan-side monoadduct, the pyrone end of the furanocoumarin can react with a pyrimidine on the opposite DNA strand, forming a highly cytotoxic diadduct known as an interstrand cross-link (ICL).[6][8] These ICLs physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[8] Angular furanocoumarins like angelicin can only form monoadducts due to their steric structure.[10]

Type_I_Mechanism cluster_0 Step 1: Intercalation cluster_1 Step 2: Monoadduct Formation cluster_2 Step 3: Interstrand Cross-link (ICL) Furo Furanocoumarin (e.g., this compound) DNA Double-Stranded DNA Furo->DNA Non-covalent binding Complex Intercalated Furanocoumarin-DNA Complex Mono Monoadduct (Covalent Bond) Complex->Mono [2+2] Cycloaddition UVA1 UVA Photon (hν) UVA1->Complex ICL Interstrand Cross-link (Blocks Replication) Mono->ICL Second Cycloaddition UVA2 UVA Photon (hν) UVA2->Mono

Caption: Type I phototoxicity mechanism involving DNA intercalation and cross-linking.

Type II Reactions: Reactive Oxygen Species (ROS) Generation

In a Type II reaction, the photosensitizer, after being activated by UVA light, transfers its energy to molecular oxygen (O₂).[6] This process is oxygen-dependent and leads to the formation of highly reactive oxygen species (ROS).[11]

  • Excitation: The ground-state furanocoumarin absorbs a UVA photon, transitioning to an excited singlet state.

  • Intersystem Crossing: The molecule quickly undergoes intersystem crossing to a more stable, longer-lived excited triplet state.

  • Energy Transfer: The triplet-state furanocoumarin transfers its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer converts the molecular oxygen into the highly reactive singlet oxygen (¹O₂).[6][12]

  • Oxidative Damage: Singlet oxygen and other ROS (superoxide anion, hydroxyl radical) can then oxidize crucial biomolecules, including lipids (causing lipid peroxidation), proteins (leading to enzyme inactivation), and DNA (causing oxidative damage), ultimately inducing cellular apoptosis and necrosis.[6][11]

Type_II_Mechanism Furo_G Ground State Furanocoumarin (S₀) Furo_S1 Excited Singlet State (S₁) Furo_G->Furo_S1 UVA UVA Photon (hν) UVA->Furo_G Absorption Furo_T1 Excited Triplet State (T₁) Furo_S1->Furo_T1 Intersystem Crossing O2_1 Singlet Oxygen (¹O₂) Furo_T1->O2_1 Energy Transfer O2_3 Molecular Oxygen (³O₂) O2_3->Furo_T1 Damage Oxidative Cellular Damage (Lipids, Proteins, DNA) O2_1->Damage

Caption: Type II phototoxicity mechanism involving ROS generation.

Cellular Signaling Pathways Activated by Phototoxicity

The initial photochemical events trigger a cascade of cellular responses, primarily centered around oxidative stress and DNA damage, which converge on pathways leading to inflammation and cell death.

Oxidative Stress and Apoptosis Induction

UVA-induced ROS generation is a key event in phototoxicity.[13] This surge in ROS creates a state of oxidative stress, overwhelming the cell's antioxidant defenses.[14] This stress directly damages mitochondria, leading to a decrease in mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[13][15]

Released cytochrome c activates a cascade of cysteine proteases called caspases, notably the executioner caspase-3.[13][16] The process is also regulated by the Bcl-2 family of proteins; UVA exposure upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[15][16] Concurrently, DNA damage (ICLs and oxidative lesions) activates DNA damage response (DDR) pathways, which can arrest the cell cycle and, if the damage is irreparable, also trigger apoptosis.

Signaling_Pathway Furo_UVA Furanocoumarin + UVA Type1 Type I Reaction Furo_UVA->Type1 Type2 Type II Reaction Furo_UVA->Type2 DNA_Damage DNA Damage (ICLs, Adducts) Type1->DNA_Damage ROS ROS Generation (¹O₂, O₂⁻) Type2->ROS DDR DNA Damage Response (DDR) DNA_Damage->DDR Activation Ox_Stress Oxidative Stress ROS->Ox_Stress Apoptosis Apoptosis DDR->Apoptosis Severe Damage Mito Mitochondrial Damage Ox_Stress->Mito Bax Bax ↑ Ox_Stress->Bax Bcl2 Bcl-2 ↓ Ox_Stress->Bcl2 Cyc Cytochrome c Release Mito->Cyc Bax->Mito Promotes Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Cyc->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Key signaling events in furanocoumarin-induced apoptosis.

Quantitative Assessment of Phototoxicity

Quantifying the phototoxic potential of furanocoumarins is crucial for risk assessment. Data is often presented as a threshold dose required to elicit an effect, such as erythema in human skin. While specific quantitative data for this compound is sparse in the literature, data for the highly studied 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) provide a valuable benchmark.[7]

Compound/MixtureEndpointDoseSubjectUVA ExposureBlood Level (at time of exposure)Reference
8-MOPPhototoxic Threshold (Erythema)~14 mg (~0.23 mg/kg)HumanSunlightNot specified[17]
8-MOP + 5-MOPPhototoxic Threshold (Erythema)10 mg + 10 mgHuman3-25 J/cm²12-15 ng/mL (each)[18]
8-MOP + 5-MOPStrong Erythema15 mg + 15 mgHuman3-25 J/cm²14-114 ng/mL (8-MOP), 17-70 ng/mL (5-MOP)[18]
Celery RootNo Phototoxicity300 g (2-8 mg total furanocoumarins)Human1.5-9 J/cm²< 2 ng/mL[18]
This compoundPhototoxicityNot specifiedHumanNot specifiedNot specifiedWeak effect noted[7]

Key Experimental Protocols

A variety of standardized assays are used to evaluate the phototoxic potential of chemical compounds.

In Vitro Phototoxicity Assessment (3T3 NRU Assay - OECD 432)

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a widely accepted in vitro method for identifying the phototoxic potential of a substance.[4] It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light.

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to sub-confluence in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test substance (e.g., this compound) for a short period (e.g., 1 hour). Two identical plates are prepared for each experiment.

  • Irradiation: One plate is irradiated with a non-cytotoxic dose of UVA light (+UVA), while the other is kept in the dark (-UVA).

  • Incubation: The treatment medium is replaced with culture medium, and both plates are incubated for 24 hours.

  • Neutral Red Uptake: Cells are incubated with Neutral Red dye, which is incorporated into the lysosomes of viable cells.

  • Extraction & Measurement: The dye is extracted from the cells, and the absorbance is measured spectrophotometrically.

  • Data Analysis: The IC50 values (concentration causing 50% cell death) are calculated for both the +UVA and -UVA conditions. A Photo-Irritation Factor (PIF) is determined by comparing the two IC50 values. A PIF significantly greater than 1 indicates phototoxic potential.

NRU_Workflow A 1. Plate 3T3 Fibroblasts in 96-well plates B 2. Treat with Test Compound (e.g., this compound) (Prepare two identical plates) A->B C1 3a. Irradiate Plate 1 with UVA Light (+UVA) B->C1 C2 3b. Keep Plate 2 in Dark (-UVA) B->C2 D 4. Wash and Incubate for 24 hours C1->D C2->D E 5. Add Neutral Red Dye (Uptake by viable cells) D->E F 6. Extract Dye and Measure Absorbance E->F G 7. Calculate IC50 (+UVA) and IC50 (-UVA) F->G H 8. Determine Photo-Irritation Factor (PIF) G->H

Caption: Experimental workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS generation can be measured using fluorescent probes.

Methodology:

  • Cell Culture: Plate cells (e.g., human keratinocytes) in a suitable format (e.g., 96-well black plate).

  • Loading: Incubate cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]

  • Treatment: Treat the cells with the test furanocoumarin.

  • Irradiation: Expose the cells to a controlled dose of UVA light.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. An antioxidant like N-acetylcysteine (NAC) can be used as a positive control to confirm that the signal is ROS-dependent.[15]

Assessment of Apoptosis via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Culture and treat cells with the furanocoumarin and UVA light as desired.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Focus on this compound

This compound is a linear furanocoumarin and an isomer of 8-methoxypsoralen.[7] While the general mechanisms of phototoxicity apply, studies indicate that this compound's activity is relatively weak compared to other well-known psoralens.[7]

  • Phototoxic Effect: Photoepicutaneous testing in humans revealed only weak phototoxic effects from this compound.[7]

  • Comparative Potency: In a study on mosquito larvae, 8-methoxypsoralen was found to be slightly more phototoxic than its isomer, this compound.[7]

  • Other Biological Activities: Beyond phototoxicity, this compound has shown other biological effects, including anti-proliferative activity against melanoma cells and the ability to inhibit COX-2 protein expression.[7]

The reduced phototoxicity compared to other linear furanocoumarins may be due to differences in its ability to intercalate into DNA, its quantum yield for triplet state formation, or the efficiency of its photochemical reactions with pyrimidine bases.

Conclusion and Future Directions

The phototoxicity of furanocoumarins is a complex process initiated by UVA light and mediated through direct DNA damage (Type I) and the generation of ROS (Type II). These initial events trigger cellular signaling cascades that lead to inflammation and apoptosis. While compounds like 8-MOP are potent photosensitizers, this compound exhibits significantly weaker phototoxic activity.

For drug development professionals, understanding these mechanisms is critical for safety assessment, especially when developing therapies involving compounds with a furanocoumarin-like scaffold or when considering drug-herb interactions. Future research should aim to generate more robust quantitative phototoxicity data for less-studied furanocoumarins like this compound, including determining their quantum yields for singlet oxygen production and their specific efficiency in forming DNA monoadducts and interstrand cross-links. Such data would enable more precise structure-activity relationship models and improve the prediction of photosafety for novel chemical entities.

References

The Anti-inflammatory Potential of Sphondin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphondin, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways. The guide also explores the structure-activity relationships of related furanocoumarin derivatives, offering insights for future drug discovery and development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a furanocoumarin found in various plant species, has emerged as a promising candidate due to its ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1]

Overview of the NF-κB Pathway

Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκB-α. Pro-inflammatory stimuli, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB-α, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB-α unmasks the nuclear localization signal on NF-κB, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[2][3][4]

This compound's Impact on NF-κB Signaling

This compound exerts its anti-inflammatory effects by interfering with this pathway at a crucial step. It has been shown to partially inhibit the degradation of IκB-α in the cytosol.[5] This stabilization of IκB-α prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB.[5] By inhibiting the nuclear translocation of p65, this compound effectively blocks the transcription of NF-κB target genes, thereby downregulating the expression of key inflammatory enzymes and mediators.[5]

It is noteworthy that studies have indicated that this compound does not significantly affect the IL-1β-induced activation of mitogen-activated protein kinases (MAPKs) such as p44/42 MAPK, p38 MAPK, and JNK.[5] This suggests a degree of specificity in its mechanism of action, primarily targeting the NF-κB pathway.

Sphondin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IkB-alpha IkB-alpha IKK->IkB-alpha Phosphorylates NF-kB Complex p65 IkB-alpha IKK->NF-kB Complex Leads to IkB-alpha Degradation p65 p65 p65_n p65 NF-kB Complex->p65_n p65 Translocation This compound This compound This compound->NF-kB Complex Inhibits IkB-alpha Degradation DNA DNA p65_n->DNA Binds to Pro-inflammatory Genes COX-2, iNOS, etc. DNA->Pro-inflammatory Genes Induces Transcription

This compound's inhibition of the NF-κB signaling pathway.

Downstream Effects on Inflammatory Mediators

By inhibiting the NF-κB pathway, this compound effectively suppresses the production of key downstream inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2)

COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever. This compound has been shown to concentration-dependently attenuate IL-1β-induced COX-2 protein expression in human pulmonary epithelial cells (A549).[5] This inhibition of COX-2 expression leads to a subsequent reduction in the release of Prostaglandin E2 (PGE2).[5] Importantly, this compound does not appear to directly inhibit the enzymatic activity of COX-2, but rather acts by suppressing its expression.[5]

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO)

iNOS is another NF-κB target gene that produces large amounts of nitric oxide (NO), a key inflammatory mediator involved in vasodilation and cytotoxicity. While direct quantitative data for this compound's effect on iNOS is less abundant in the reviewed literature, its established role as an NF-κB inhibitor strongly suggests that it would also downregulate iNOS expression and subsequent NO production in response to inflammatory stimuli like LPS in macrophage cell lines (e.g., RAW 264.7).

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models.

Parameter Experimental Model Concentration/Dose Effect Reference
COX-2 Protein Expression IL-1β-induced A549 cells10-50 µMConcentration-dependent attenuation[5]
PGE2 Release IL-1β-induced A549 cells10-50 µMConcentration-dependent attenuation[5]
COX-2 mRNA Expression IL-1β-induced A549 cells50 µMAttenuation of IL-1β-induced increase[5]
NF-κB DNA Binding IL-1β-induced A549 cells50 µMPartial inhibition[5]
IκB-α Degradation IL-1β-induced A549 cells50 µMPartial inhibition[5]
p65 Nuclear Translocation IL-1β-induced A549 cells50 µMPartial inhibition[5]
Mouse Coumarin 7-hydroxylase (COH) Activity Mouse liver microsomesIC50: 19-40 µMEffective inhibition[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • A549 Human Pulmonary Epithelial Cells: These cells are typically cultured in DMEM or F-12K medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are seeded and allowed to adhere before being pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes) prior to stimulation with an inflammatory agent like IL-1β (e.g., 0.1 ng/mL).

  • RAW 264.7 Murine Macrophage Cells: These cells are commonly grown in DMEM with 10% FBS. For nitric oxide production assays, cells are seeded and then treated with this compound before or concurrently with LPS stimulation (e.g., 1 µg/mL).

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of specific proteins involved in the NF-κB signaling cascade.

Western_Blot_Workflow Cell Lysate Preparation Cell Lysate Preparation Protein Quantification Protein Quantification Cell Lysate Preparation->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation (e.g., anti-p65, anti-IkB-alpha) Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

General workflow for Western blot analysis.
  • Nuclear and Cytoplasmic Extraction: To assess the nuclear translocation of p65, cells are fractionated to separate the cytoplasmic and nuclear components.

  • Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκB-α, anti-phospho-IκB-α). Following washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Sample Collection: Cell culture supernatants are collected after treatment with this compound and the inflammatory stimulus.

  • Competitive ELISA: A competitive ELISA format is typically used for PGE2 quantification. In this assay, PGE2 in the sample competes with a known amount of labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.

  • Detection: The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample. A standard curve is generated to determine the concentration of PGE2 in the unknown samples.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Sample Collection: Cell culture supernatants from RAW 264.7 cells are collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite in the sample reacts with the Griess reagent to form a purple azo compound.

  • Quantification: The absorbance of the colored product is measured spectrophotometrically at ~540 nm. The nitrite concentration is determined by comparison to a standard curve of sodium nitrite.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to study protein-DNA interactions.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound and the inflammatory stimulus.

  • Probe Labeling: A short DNA probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes) to visualize the bands corresponding to the NF-κB-DNA complex.

Structure-Activity Relationships of Furanocoumarin Derivatives

The anti-inflammatory activity of furanocoumarins is influenced by their chemical structure. While a comprehensive structure-activity relationship (SAR) study specifically for this compound derivatives is not extensively available, general trends for furanocoumarins can be inferred.

  • Substitution Pattern: The position and nature of substituents on the furanocoumarin core can significantly impact activity. For example, the presence of methoxy groups can influence the anti-inflammatory and enzyme-inhibitory properties.

  • Lipophilicity: The lipophilicity of the molecule can affect its ability to cross cell membranes and interact with intracellular targets.

  • Overall Molecular Shape: The linear or angular nature of the furanocoumarin can also play a role in its biological activity.

Further research involving the synthesis and biological evaluation of a library of this compound derivatives is warranted to elucidate more specific SARs and to optimize the anti-inflammatory potency of this class of compounds.

Conclusion and Future Directions

This compound has been clearly identified as a promising anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB signaling pathway. Its ability to suppress the expression of key pro-inflammatory mediators like COX-2 and, by extension, iNOS, without directly inhibiting COX-2 enzyme activity, suggests a favorable profile for therapeutic development.

Future research should focus on:

  • Comprehensive in vivo studies: To evaluate the efficacy and safety of this compound in various animal models of inflammatory diseases.

  • Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Synthesis and evaluation of derivatives: To establish a clear structure-activity relationship and to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of additional molecular targets: To determine if this compound interacts with other signaling pathways that may contribute to its overall anti-inflammatory effects.

The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and its derivatives as a new class of anti-inflammatory therapeutics.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Sphondin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphondin is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their photosensitizing effects and various pharmacological activities. Notably, this compound is found in plants of the Heracleum genus, such as Heracleum sphondylium (Hogweed)[1][2]. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This document details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent. Quantification is performed by a UV detector, which measures the absorbance of the analyte as it elutes from the column. The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve constructed from this compound standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard: (Purity ≥98%)

  • Solvents: HPLC grade Methanol, Acetonitrile, and water.

  • Acids: Formic acid (analytical grade).

  • Plant Material: Dried and powdered plant parts (e.g., roots, leaves, fruits) containing this compound[2][3].

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)[4].

Equipment
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD)[5].

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical Balance: For weighing standards and samples.

  • Ultrasonic Bath: For sample extraction and solvent degassing.

  • Centrifuge: For clarifying sample extracts.

  • Volumetric flasks, pipettes, and vials.

Sample Preparation: Extraction
  • Weigh accurately about 1.0 g of the dried, powdered plant material into a conical flask[6].

  • Add 20 mL of methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant. The extraction process can be repeated on the residue to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitute a known weight of the dried crude extract in methanol to a final concentration of approximately 1 mg/mL[7].

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[4].

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL[5]. A typical calibration series might include 1, 5, 10, 25, 50, and 100 µg/mL.

HPLC-UV Analysis

The following table summarizes the chromatographic conditions for the analysis.

Table 1: HPLC Method Parameters

Parameter Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 15-30% B; 10-45 min: 30-50% B; 45-50 min: 50-80% B; 50-55 min: 80-15% B; 55-60 min: 15% B (for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm or 280 nm

| Injection Volume | 10 µL |

Note: The gradient program should be optimized based on the specific column and HPLC system used to achieve the best separation from interfering peaks in the plant matrix.

Data Presentation and Method Validation

Quantification

The concentration of this compound in the plant extract is calculated using the linear regression equation derived from the calibration curve (y = mx + c), where y is the peak area and x is the concentration.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below[8].

Table 2: Typical Method Validation Parameters for Furanocoumarin Analysis

Parameter Typical Specification Description
Linearity (r²) ≥ 0.999 The method's ability to elicit results that are directly proportional to the concentration of the analyte[9]. Established over a range of 1-100 µg/mL.
Limit of Detection (LOD) ~0.01 µg/mL The lowest concentration of analyte that can be detected with a signal-to-noise ratio of at least 3[9].
Limit of Quantification (LOQ) ~0.03 µg/mL The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio ≥ 10)[9].
Precision (%RSD) Intraday: < 2%; Interday: < 3% The closeness of agreement between a series of measurements, expressed as the Relative Standard Deviation (%RSD)[9].
Accuracy (% Recovery) 95% - 105% The closeness of the test results obtained by the method to the true value, determined by spike-recovery experiments[9].

| Specificity | No interference at analyte retention time | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities or matrix components[10]. |

Visualization

The overall workflow for the quantification of this compound from plant material is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plant 1. Plant Material grind 2. Grinding & Weighing plant->grind extract 3. Methanolic Extraction (Sonication) grind->extract filter 4. Filtration & Concentration extract->filter reconstitute 5. Reconstitution & Final Filtration filter->reconstitute hplc 6. HPLC-UV Injection reconstitute->hplc data 7. Data Acquisition (Chromatogram) hplc->data quant 8. Quantification (vs. Standards) data->quant

Caption: Experimental workflow for this compound quantification.

References

Protocol for the Extraction of Sphondin from Heracleum Roots

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, purification, and quantification of Sphondin, a furanocoumarin found in the roots of various Heracleum species (Hogweed). This compound has garnered interest in the scientific community for its potential anti-inflammatory properties. Notably, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2) induced by interleukin-1β (IL-1β)[1][2]. This makes this compound a compound of interest for research into inflammatory diseases and as a potential lead compound in drug development.

The following protocols are synthesized from established methodologies for the extraction of furanocoumarins from plant materials, with a specific focus on isolating this compound from Heracleum roots. These guidelines are intended for use in a laboratory setting by trained professionals. Adherence to standard laboratory safety practices is mandatory.

Quantitative Data Summary

The yield of this compound can vary depending on the Heracleum species, geographical location, time of harvest, and the extraction method employed. The following table summarizes the reported quantitative yield of this compound from Heracleum roots.

Heracleum SpeciesExtraction SolventYield of this compoundReference
Heracleum sphondyliumDichloromethane62 mg/g of dry extract[3]

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect fresh roots of the desired Heracleum species. Proper botanical identification is crucial to ensure the correct plant material is used.

  • Cleaning and Drying: Thoroughly wash the roots with tap water to remove soil and other debris. Subsequently, rinse with distilled water. Air-dry the roots in a well-ventilated area, preferably in the dark to prevent photodegradation of furanocoumarins, until they are brittle.

  • Grinding: Once completely dry, grind the roots into a fine powder using a mechanical grinder. Store the powdered material in an airtight, light-protected container at room temperature.

Extraction of Crude this compound

This protocol describes a solid-liquid extraction method using methanol, followed by liquid-liquid fractionation.

  • Maceration: Weigh the powdered root material. In a large flask, add the powdered roots and methanol in a 1:10 (w/v) ratio.

  • Extraction: Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: After 72 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Fractionation:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive extractions with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.

    • Subsequently, extract the aqueous layer with dichloromethane. This fraction will contain the furanocoumarins, including this compound.

    • Collect the dichloromethane fraction and concentrate it to dryness using a rotary evaporator to yield the crude furanocoumarin extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

  • Silica Gel Column Chromatography:

    • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable nonpolar solvent such as n-hexane.

    • Sample Loading: Dissolve the crude furanocoumarin extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:diethyl ether:acetic acid, 6:4:1) and visualization under UV light (254 nm and 366 nm).

    • Pooling and Concentration: Combine the fractions containing the compound with the same Rf value as a this compound standard. Concentrate the pooled fractions to obtain a semi-pure this compound sample.

  • Sephadex LH-20 Column Chromatography (Optional):

    • For further purification, the semi-pure this compound fraction can be subjected to size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps in removing impurities of similar polarity but different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For obtaining high-purity this compound, preparative HPLC is the final recommended step.

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile should be optimized based on the specific column and system.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 300 nm).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Analysis: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

Sphondin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis p1 Heracleum Roots p2 Washing & Drying p1->p2 p3 Grinding p2->p3 e1 Maceration with Methanol p3->e1 e2 Filtration & Concentration e1->e2 e3 Solvent Fractionation (n-Hexane & Dichloromethane) e2->e3 e4 Crude Furanocoumarin Extract e3->e4 u1 Silica Gel Column Chromatography e4->u1 u2 Fraction Monitoring (TLC) u1->u2 u3 Sephadex LH-20 Chromatography u2->u3 u4 Preparative HPLC u3->u4 a1 Pure this compound u4->a1 a2 Structural Elucidation (NMR, MS) a1->a2 a3 Purity Check (HPLC) a1->a3

Caption: Experimental workflow for this compound extraction and purification.

Signaling Pathway of this compound's Anti-Inflammatory Action

Sphondin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation_products Translation & Products IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK MAPK MAPK Cascade (p38, ERK) IL1R->MAPK NFkB_p50_p65_IkB NF-κB (p50/p65)/IκBα IKK->NFkB_p50_p65_IkB phosphorylates IκBα NFkB_p50_p65 Active NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 IκBα degradation & NF-κB release COX2_Gene COX-2 Gene NFkB_p50_p65->COX2_Gene Binds to promoter MAPK->NFkB_p50_p65 COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Catalyzes conversion of arachidonic acid Inflammation Inflammation PGE2->Inflammation IL1b Interleukin-1β (IL-1β) IL1b->IL1R This compound This compound This compound->COX2_Protein Inhibits Expression

Caption: this compound's inhibition of the IL-1β-induced COX-2 pathway.

References

Application Notes and Protocols for Determining Sphondin's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin, a naturally occurring furanocoumarin, has demonstrated notable anti-inflammatory properties. This document provides detailed cell-based assays and protocols to effectively determine and quantify the anti-inflammatory activity of this compound. The provided methodologies focus on key inflammatory mediators and signaling pathways, offering a comprehensive guide for researchers in drug discovery and development. This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) in human pulmonary epithelial cells (A549) stimulated with interleukin-1β (IL-1β).[1][2] Furthermore, it has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

The protocols outlined below describe methods to assess the inhibitory effects of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, detailed procedures are provided to investigate the molecular mechanisms underlying this compound's anti-inflammatory action, specifically its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of this compound.

Table 1: Inhibitory Effect of this compound on COX-2 and PGE2 in IL-1β-stimulated A549 Cells

ParameterThis compound Concentration (µM)Observed Effect
COX-2 Protein Expression10-50Concentration-dependent attenuation[1]
PGE2 Release10-50Concentration-dependent attenuation[1]

Table 2: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

ParameterCell LineStimulantObserved Effect of this compound
Nitric Oxide (NO) ProductionRAW 264.7LPSInhibition[3]

Experimental Protocols

Cell Culture and Treatment
  • A549 Human Pulmonary Epithelial Cells: Culture A549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours before stimulating with human recombinant IL-1β (e.g., 1 ng/mL) for the indicated times.

  • RAW 264.7 Murine Macrophage Cells: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells and allow them to adhere. Pre-treat cells with this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

Measurement of Pro-inflammatory Cytokines and Mediators

This protocol is for measuring the concentration of PGE2 in the cell culture supernatant of A549 cells.

  • Cell Seeding and Treatment: Seed A549 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with this compound (10-50 µM) for 2 hours.

  • Stimulate the cells with IL-1β (1 ng/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge at 2000 rpm for 10 minutes to remove cellular debris.

  • PGE2 Measurement: Determine the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 release by this compound compared to the IL-1β-stimulated control.

This protocol is for measuring the production of nitric oxide by RAW 264.7 macrophages.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Transfer 50 µL of cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by this compound.

This protocol is for measuring the concentration of pro-inflammatory cytokines in the supernatant of RAW 264.7 cells.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until use.

  • Cytokine Measurement: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β to quantify the cytokine concentrations in the supernatant, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of each cytokine by this compound compared to the LPS-stimulated control.

Investigation of Signaling Pathways

This protocol details the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment with this compound and LPS, wash the RAW 264.7 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-p65 (Ser536)

    • Total p65

    • Phospho-p38 (Thr180/Tyr182)

    • Total p38

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment: After 24 hours, pre-treat the transfected cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB transcriptional activity by this compound.

Mandatory Visualizations

Sphondin_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Downstream Assays A549 A549 Cells Stim_IL1B IL-1β Stimulation A549->Stim_IL1B RAW2647 RAW 264.7 Cells Stim_LPS LPS Stimulation RAW2647->Stim_LPS This compound This compound Treatment Stim_IL1B->this compound Stim_LPS->this compound PGE2_Assay PGE2 ELISA This compound->PGE2_Assay NO_Assay Nitric Oxide Assay This compound->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) This compound->Cytokine_Assay Western_Blot Western Blot (p-p65, p-p38) This compound->Western_Blot NFkB_Reporter NF-κB Reporter Assay This compound->NFkB_Reporter

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release of NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription AP1_nuc->Genes Induces This compound This compound This compound->p38 Inhibits Phosphorylation

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

References

Application Notes: Shikonin-Induced Apoptosis in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

As there is limited to no available research on a compound named "Sphondin" in the context of inducing apoptosis in melanoma cell lines, this document will focus on Shikonin , a well-documented natural compound known to induce apoptosis in melanoma cells, to illustrate the requested Application Notes and Protocols.

Introduction

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, has been shown to possess significant anti-tumor properties, including the induction of apoptosis in various cancer cell lines. In melanoma, a particularly aggressive form of skin cancer, Shikonin has demonstrated the ability to inhibit cell proliferation and trigger programmed cell death.[1] This document provides an overview of the application of Shikonin for inducing apoptosis in melanoma cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for experimental validation.

Mechanism of Action

Shikonin induces apoptosis in human melanoma cells through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Treatment with Shikonin leads to an increased expression of phosphorylated ERK1/2, JNK, and p38 proteins. This activation of the MAPK pathway results in the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[1] The culmination of these molecular events is the induction of both early and late-stage apoptosis in melanoma cells.[1]

Quantitative Data

The following table summarizes the quantitative data regarding the efficacy of Shikonin in melanoma cell lines.

Cell LineAssayParameterValueReference
A375SMCell Viability (MTT)IC50Dose-dependent inhibition[1]
A375SMApoptosis (Annexin V/PI)Early/Late ApoptosisSignificant increase[1]
WM9Cell Viability (XTT)IC50Nano-molar range[2]
MUG-Mel 2Cell Viability (XTT)IC50Nano-molar range[2]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Shikonin on melanoma cell lines.

1. Cell Culture

  • Cell Lines: Human melanoma cell lines such as A375SM, WM9, or MUG-Mel 2.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed melanoma cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of Shikonin (e.g., 0, 5, 10, 20, 40 µM) and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed melanoma cells in a 6-well plate and treat with Shikonin for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Lyse Shikonin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-JNK, p-p38, Bax, Bcl-2, cleaved-PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Shikonin_Apoptosis_Pathway cluster_MAPK MAPK Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Execution Execution Phase Shikonin Shikonin ERK p-ERK1/2 Shikonin->ERK JNK p-JNK Shikonin->JNK p38 p-p38 Shikonin->p38 Bax Bax (Pro-apoptotic) ERK->Bax + Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 - JNK->Bax + JNK->Bcl2 - p38->Bax + p38->Bcl2 - Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits PARP Cleaved PARP Apoptosis->PARP Experimental_Workflow cluster_assays In Vitro Assays start Start: Melanoma Cell Culture treatment Treat cells with Shikonin (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (MAPK & Apoptosis Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Shikonin's Efficacy and Mechanism of Action data_analysis->conclusion

References

Application Notes and Protocols: Sphondin in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin, a naturally occurring furanocoumarin, has been identified in various plants, notably in the roots of Heracleum maximum. Traditional medicine, particularly among the indigenous peoples of North America, has utilized these roots for the treatment of respiratory ailments. Modern scientific investigation has begun to elucidate the pharmacological basis for these traditional uses, revealing this compound's potential as an anti-inflammatory and anti-cancer agent. These application notes provide a comprehensive overview of the traditional uses and scientifically validated biological activities of this compound, complete with detailed experimental protocols and quantitative data to support further research and drug development.

Traditional Applications

Historically, preparations containing this compound have been used to address a variety of health concerns. The primary traditional application of this compound-containing plants, such as Heracleum maximum, is in the treatment of respiratory conditions.

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-proliferative effects being the most extensively studied.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Specifically, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) in response to inflammatory stimuli.

Mechanism of Action: The anti-inflammatory effect of this compound is, at least in part, mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory signals like interleukin-1 beta (IL-1β), this compound inhibits the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. This prevents the transcription of pro-inflammatory genes, including COX-2.

Sphondin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IKK IL-1R->IKK Activates NF-κB_nuc NF-κB (p65/p50) DNA DNA NF-κB_nuc->DNA Binds to promoter COX-2 mRNA COX-2 mRNA DNA->COX-2 mRNA Transcription IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)->NF-κB_nuc Translocation Sphondin_node Sphondin_node Sphondin_node->IKK Inhibits

Anti-Proliferative Activity

This compound has been shown to possess anti-proliferative activity against certain cancer cell lines. Notably, it induces G2/M phase cell cycle arrest in B16F10 melanoma cells.

Mechanism of Action: The precise molecular mechanism underlying this compound-induced G2/M arrest is still under investigation. However, like other furanocoumarins, this compound's anti-proliferative effects are thought to be linked to its ability to intercalate into DNA and form photoadducts upon exposure to UVA radiation. This DNA damage can trigger cell cycle checkpoints, leading to arrest and, potentially, apoptosis.

Experimental_Workflow_Antiproliferative

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Anti-Inflammatory Activity of this compound

ParameterCell LineStimulantThis compound Concentration (µM)EffectReference
COX-2 Protein ExpressionA549IL-1β10 - 50Concentration-dependent inhibition
PGE2 ReleaseA549IL-1β10 - 50Concentration-dependent inhibition
COX-2 mRNA ExpressionA549IL-1β50Attenuation

Table 2: Anti-Proliferative Activity of this compound

ParameterCell LineThis compound Concentration (µM)EffectReference
Cell ProliferationB16F100.05 - 15.0Inhibition
Cell CycleB16F100.05 - 15.0G2/M Arrest

Experimental Protocols

Protocol 1: Determination of this compound's Effect on IL-1β-Induced COX-2 Expression

Objective: To determine the inhibitory effect of this compound on IL-1β-induced COX-2 protein expression in A549 human pulmonary epithelial cells.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IL-1β

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-COX-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, starve the cells in serum-free DMEM for 12-24 hours.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for the desired time (e.g., 24 hours). A negative control group (no IL-1β, no this compound) should be included.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the COX-2 expression to the β-actin expression.

Protocol 2: Measurement of this compound's Effect on IL-1β-Induced PGE2 Release

Objective: To quantify the effect of this compound on the release of PGE2 from IL-1β-stimulated A549 cells.

Materials:

  • A549 cells and culture reagents (as in Protocol 1)

  • Recombinant Human IL-1β

  • This compound

  • DMSO (vehicle control)

  • PGE2 ELISA Kit

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, using a 24-well plate format.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification:

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the PGE2 standards provided in the kit. Calculate the concentration of PGE2 in each sample based on the standard curve. Normalize the results to the total protein content of the cells in each well, if necessary.

Protocol 3: Assessment of this compound's Anti-Proliferative Activity

Objective: To evaluate the effect of this compound on the proliferation of B16F10 melanoma cells.

Materials:

  • B16F10 cells

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed B16F10 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 15 µM) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Analysis of this compound-Induced Cell Cycle Arrest

Objective: To determine the effect of this compound on the cell cycle distribution of B16F10 melanoma cells.

Materials:

  • B16F10 cells and culture reagents

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed B16F10 cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for 24-48 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 1,500 rpm for 5 minutes.

  • Cell Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit).

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: DNA Intercalation and Photoadduct Formation Assay

Objective: To assess the ability of this compound to intercalate into DNA and form photoadducts upon UVA irradiation.

Materials:

  • Plasmid DNA (e.g., pBR322)

  • This compound

  • Tris-EDTA (TE) buffer

  • UVA light source (365 nm)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix plasmid DNA (e.g., 200 ng) with varying concentrations of this compound in TE buffer.

    • Include a DNA-only control and a this compound-only control.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes to allow for intercalation.

  • UVA Irradiation:

    • Place the tubes on ice and expose them to a UVA light source for a specific duration (e.g., 15, 30, 60 minutes).

    • Keep a set of tubes in the dark as non-irradiated controls.

  • Agarose Gel Electrophoresis:

    • Add loading dye to each sample.

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Staining and Visualization:

    • Stain the gel with ethidium bromide for 30 minutes.

    • Destain the gel in water for 15-30 minutes.

    • Visualize the DNA bands under a UV transilluminator.

  • Data Analysis:

    • Analyze the changes in the mobility of the plasmid DNA. Intercalation can cause the DNA to unwind, leading to a change in its migration pattern.

    • The formation of photoadducts, particularly cross-links, will result in a significant retardation of the DNA's migration through the gel. The intensity of the supercoiled, relaxed, and cross-linked DNA bands can be quantified to assess the extent of DNA modification.

Conclusion

The traditional use of this compound-containing plants for respiratory ailments is supported by modern scientific evidence of its potent anti-inflammatory effects. Furthermore, its anti-proliferative activity against melanoma cells suggests a broader therapeutic potential. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug development professionals to further explore the medicinal applications of this compound and its derivatives. Future research should focus on elucidating the detailed molecular targets of this compound, its in vivo efficacy and safety, and the potential for synergistic effects with other therapeutic agents.

Application Notes and Protocols for the GC-MS Analysis of Essential Oils Containing Sphondin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphondin is a naturally occurring furanocoumarin found in various plant species, notably within the genus Heracleum. This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. As research into natural product-based drug discovery continues to expand, robust and reliable analytical methods for the identification and quantification of this compound in complex matrices like essential oils are crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of essential oils.

These application notes provide detailed protocols for the extraction of essential oils containing this compound and their subsequent analysis by GC-MS. Additionally, we present a summary of the known biological activities of this compound and the signaling pathways it modulates, offering valuable insights for drug development professionals.

Experimental Protocols

Essential Oil Extraction by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. This technique uses boiling water to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

  • Fresh or dried plant material (e.g., seeds, leaves, or aerial parts of Heracleum species)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Protocol:

  • Weigh approximately 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.

  • Add 600 mL of distilled water to the flask.

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3 hours, collecting the volatile components.

  • After cooling, carefully collect the essential oil layer from the collection arm of the Clevenger apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a clean, labeled glass vial and store at 4°C in the dark until GC-MS analysis.

GC-MS Analysis of this compound

This protocol outlines the parameters for the identification and quantification of this compound in essential oil samples using GC-MS.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • Essential oil sample

  • Hexane (solvent)

  • This compound analytical standard

  • Microsyringe

Sample Preparation:

  • Prepare a 1% (v/v) solution of the essential oil in hexane.

  • Prepare a series of standard solutions of this compound in hexane at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1 mL/min
Injector Temperature250°C
Injection Volume1 µL
Split Ratio50:1
Oven ProgramInitial temperature 60°C (hold for 3 min), ramp at 3°C/min to 240°C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-500 amu
Ion Source Temp.230°C
Quadrupole Temp.150°C

Data Analysis:

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 216 and major fragment ions at m/z 201 and 173.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the essential oil sample.

Quantitative Data

The concentration of this compound and other furanocoumarins can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes the reported concentrations of this compound and related furanocoumarins in the essential oils of various Heracleum species.

Plant SpeciesPlant PartThis compound (%)Other Furanocoumarins (%)Reference
Heracleum candolleanumFruitsPresentBergapten, Isobergapten, Pimpinellin, Isopimpinellin, Byak-angelicol[1]
Heracleum persicumAerial PartsNot ReportedHeptyl isobutanoate (78.50), Cyclohexene (8.99)[2][3]
Heracleum sosnowskyiLeavesNot ReportedAngelicin (high concentration)[4]
Heracleum sphondyliumSeedsPresent1-octanol (50.3), octyl butyrate (24.6), octyl acetate (7.3)[5]

Note: "Present" indicates that the compound was identified but not quantified in the cited study.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been shown to suppress the expression of COX-2 by inhibiting the activation of the transcription factor NF-κB.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) IKK IKK Inflammatory_Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates to This compound This compound This compound->IKK inhibits COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates COX2_Gene COX-2 Gene NFκB_n->COX2_Gene activates transcription COX2_Gene->COX2_mRNA transcription

This compound's Anti-inflammatory Signaling Pathway.
Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce cell cycle arrest at the G2/M phase. The transition from the G2 to M phase is a critical checkpoint in cell division and is tightly regulated by the Cyclin B1/CDK1 complex. By disrupting the activity of this complex, this compound prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.

G cluster_0 Cell Cycle Progression cluster_1 Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition regulated by CyclinB1_CDK1 Cyclin B1/CDK1 Complex CyclinB1_CDK1->M_Phase promotes entry into G2M_Arrest G2/M Arrest This compound This compound This compound->CyclinB1_CDK1 inhibits Proliferation_Inhibition Inhibition of Cancer Cell Proliferation G2M_Arrest->Proliferation_Inhibition

This compound's Anticancer Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of essential oils containing this compound is summarized in the diagram below.

G Start Plant Material (e.g., Heracleum sp.) Extraction Hydrodistillation Start->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying Sample_Prep Sample Preparation (Dilution in Hexane) Drying->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Report Data_Analysis->End

Experimental Workflow for GC-MS Analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the analysis of this compound in essential oils using GC-MS. The detailed methodologies for extraction and analysis, coupled with insights into the biological activities and signaling pathways of this compound, will be valuable for researchers in natural product chemistry, pharmacology, and drug development. The presented workflow and analytical parameters can be adapted and optimized for specific research needs, contributing to the advancement of our understanding of this promising natural compound.

References

Troubleshooting & Optimization

Improving the solubility and stability of Sphondin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of Sphondin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is known to possess anti-inflammatory and anti-proliferative properties.[1] Notably, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the subsequent release of prostaglandin E2 (PGE2) induced by interleukin-1β (IL-1β).[2]

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is practically insoluble in water.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[4] For in vitro assays, DMSO is a commonly used solvent to prepare stock solutions of this compound.[2][4]

Q3: What is the recommended starting concentration for a this compound stock solution?

A stock solution of this compound can be prepared in DMSO at a concentration of 10 mM.[4] Another source indicates a solubility of 25 mg/mL in DMSO with the aid of warming and sonication.[2] It is crucial to ensure complete dissolution before further dilution into aqueous cell culture media.

Q4: How should I store my this compound stock solution?

For optimal stability, it is recommended to store the this compound stock solution at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2]

Q5: What is the maximum permissible concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound in in vitro experiments.

Problem 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound is hydrophobic and has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.

  • Solution:

    • Stepwise Dilution: Perform serial dilutions of your this compound stock solution in the cell culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.

    • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

    • Vortexing/Mixing: Immediately after adding the this compound stock to the medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.

    • Use of a Surfactant: In some instances, a low concentration of a biocompatible surfactant, such as Tween-80, can help to maintain the solubility of hydrophobic compounds, though this must be tested for its effect on your specific cell line and assay.[5]

Problem 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to the degradation of this compound in the cell culture medium over the course of the experiment. The stability of a compound in aqueous solution can be influenced by factors such as pH, temperature, and the presence of components in the media that may react with the compound.

  • Solution:

    • Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment.

    • Minimize Exposure to Light and Elevated Temperatures: Protect your this compound solutions from light and store them appropriately, as furanocoumarins can be photosensitive.[1]

    • Conduct a Stability Study: If you suspect instability is a significant issue, it is advisable to perform a stability study of this compound in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

Problem 3: Observed cytotoxicity in the vehicle control group.

  • Cause: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high, leading to cellular toxicity.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below the toxic threshold for your specific cell line (generally <0.5%).

    • Titrate DMSO Toxicity: If you are unsure of the tolerance of your cell line to DMSO, perform a dose-response experiment with varying concentrations of DMSO to determine the maximum non-toxic concentration.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)25 mg/mL[2]Requires warming and sonication for complete dissolution.
DMSO, PEG300, Tween-80, Saline (10:40:5:45)≥ 2.5 mg/mL[5]A clear solution is obtained.[5]
WaterPractically Insoluble[3]
EthanolSoluble[4]Specific quantitative data not available.
MethanolSoluble[4]Specific quantitative data not available.

Table 2: Storage Recommendations for this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month[2]
-80°CUp to 6 months[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 216.19 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the powder is completely dissolved and the solution is clear.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC

  • Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

    • Incubator at 37°C with 5% CO₂

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18) and mobile phase

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration you plan to use in your experiments (e.g., 50 µM).

    • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, process it to remove proteins (e.g., by protein precipitation with a cold organic solvent like acetonitrile or methanol). Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant from the t=0 sample by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining working solution under your standard cell culture conditions (37°C, 5% CO₂).

    • At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect additional aliquots and process them in the same manner as the t=0 sample.

    • Analyze each sample by HPLC and record the peak area of this compound.

  • Data Analysis:

    • Plot the percentage of the remaining this compound (relative to the t=0 peak area) against time.

    • From this plot, you can determine the half-life (t₁/₂) of this compound in your cell culture medium under your experimental conditions.

Mandatory Visualization

Caption: this compound inhibits IL-1β-induced COX-2 expression via the NF-κB pathway.

Troubleshooting_Workflow Start Start: Solubility/Stability Issue Check_Stock Is the stock solution clear? Start->Check_Stock Precipitation Precipitation in media? Check_Stock->Precipitation Yes Warm_Sonicate Warm to 37°C and sonicate stock Check_Stock->Warm_Sonicate No Inconsistent_Results Inconsistent results? Precipitation->Inconsistent_Results No Stepwise_Dilution Use stepwise dilution Precipitation->Stepwise_Dilution Yes Vehicle_Toxicity Vehicle control toxic? Inconsistent_Results->Vehicle_Toxicity No Fresh_Working_Sol Prepare fresh working solutions daily Inconsistent_Results->Fresh_Working_Sol Yes Lower_DMSO Lower final DMSO concentration (<0.5%) Vehicle_Toxicity->Lower_DMSO Yes End Problem Resolved Vehicle_Toxicity->End No Recheck_Stock Re-check for clarity Warm_Sonicate->Recheck_Stock Recheck_Stock->Precipitation Yes New_Stock Prepare fresh stock solution Recheck_Stock->New_Stock No New_Stock->Check_Stock Prewarm_Media Pre-warm media to 37°C Stepwise_Dilution->Prewarm_Media Vortex Vortex immediately after dilution Prewarm_Media->Vortex Vortex->End Stability_Test Perform stability test (see Protocol 2) Fresh_Working_Sol->Stability_Test Stability_Test->End DMSO_Titration Perform DMSO toxicity titration Lower_DMSO->DMSO_Titration DMSO_Titration->End

Caption: Troubleshooting workflow for this compound solubility and stability issues.

References

Troubleshooting peak tailing in Sphondin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sphondin. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing in this compound HPLC analysis?

A1: The most frequent cause of peak tailing for this compound, a furanocoumarin, is secondary interactions between the analyte and active silanol groups on the silica-based stationary phase of the HPLC column.[1] this compound possesses polar functional groups that can interact with these residual silanols, leading to a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[2][3][4] For a compound like this compound, maintaining an acidic mobile phase (e.g., pH 2.5-3.5) helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing unwanted secondary interactions and thus reducing peak tailing.[5]

Q3: Can the sample solvent cause peak tailing?

A3: Yes, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing. It is always recommended to dissolve the sample in the mobile phase itself or a weaker solvent.

Q4: When should I consider replacing my HPLC column?

A4: If you observe that all peaks in your chromatogram are tailing, and this issue persists even after troubleshooting the mobile phase and sample, it could indicate a problem with the column itself, such as a void at the column inlet or a contaminated frit.[6][7] In such cases, and if column flushing procedures do not resolve the issue, replacement is the best course of action.

Troubleshooting Guide: Peak Tailing

Peak tailing can significantly impact the accuracy and precision of quantification in HPLC analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.

Step 1: Initial Checks
  • Review Method Parameters: Ensure that the current mobile phase composition, pH, and flow rate are consistent with the validated method for this compound analysis.

  • Inspect the Chromatogram: Determine if only the this compound peak is tailing or if all peaks are affected. Tailing of all peaks often points to a physical issue with the column or system, whereas tailing of a specific peak is more likely a chemical interaction problem.

Step 2: Chemical and Method-Related Solutions

If only the this compound peak or a few specific peaks are tailing, consider the following adjustments:

  • Mobile Phase pH Adjustment:

    • Problem: Residual silanol groups on the column packing can interact with polar analytes.

    • Solution: Lower the pH of the mobile phase to a range of 2.5-3.5 by adding a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%). This protonates the silanols, reducing their interaction with this compound.[5]

  • Use of Mobile Phase Additives:

    • Problem: Strong secondary interactions between this compound and the stationary phase.

    • Solution: Introduce a competing agent into the mobile phase. For basic compounds, a small concentration of triethylamine (TEA) can be effective. However, for a compound like this compound, adjusting the pH is often the preferred first step.

  • Sample Overload:

    • Problem: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]

    • Solution: Reduce the sample concentration or the injection volume. A tenfold dilution of the sample can help determine if mass overload is the issue.

  • Sample Solvent:

    • Problem: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Step 3: Column and Hardware-Related Solutions

If all peaks are tailing or the issue is not resolved by the above steps, investigate the following:

  • Column Contamination:

    • Problem: Accumulation of strongly retained compounds on the column inlet frit or packing material.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If a guard column is in use, replace it.

  • Column Void:

    • Problem: A void or channel has formed in the column packing material.

    • Solution: This is often indicated by a sudden decrease in backpressure and tailing of all peaks. The most reliable solution is to replace the column.

  • Extra-Column Volume:

    • Problem: Excessive tubing length or diameter between the injector and the detector can cause band broadening and peak tailing.

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volume.

Summary of Troubleshooting Solutions for Peak Tailing

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5 with 0.1% formic or acetic acid.Improved peak symmetry for this compound.
Sample Overload Reduce injection volume or sample concentration.Symmetrical peak shape at lower analyte mass.
Inappropriate Sample Solvent Dissolve sample in the mobile phase or a weaker solvent.Sharper, more symmetrical peaks.
Column Contamination Flush the column with a strong solvent; replace the guard column.Restoration of peak shape and column performance.
Column Void Replace the HPLC column.Symmetrical peaks with a new, properly packed column.
Extra-Column Effects Minimize tubing length and internal diameter.Reduced peak broadening and improved symmetry.

Experimental Protocols

The following is a representative HPLC method for the analysis of furanocoumarins like this compound. This can serve as a starting point for method development and troubleshooting.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

  • Gradient Program:

    • 0-5 min: 15-30% B

    • 5-15 min: 30-60% B

    • 15-20 min: 60-85% B

    • 20-25 min: Hold at 85% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Extract with methanol or acetonitrile using sonication or vortexing.

  • Centrifuge the extract to pellet any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks hardware_check Check for Column Void or Contaminated Frit all_peaks->hardware_check Yes single_peak Isolate Chemical Causes all_peaks->single_peak No flush_column Flush column with strong solvent. Replace guard column. hardware_check->flush_column replace_column Replace Column flush_column->replace_column Issue persists resolved Problem Resolved flush_column->resolved Issue resolved replace_column->resolved overload Is sample overloaded? single_peak->overload reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes solvent_check Is sample solvent stronger than mobile phase? overload->solvent_check No reduce_conc->resolved change_solvent Dissolve sample in mobile phase solvent_check->change_solvent Yes ph_check Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) solvent_check->ph_check No change_solvent->resolved ph_check->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Sphondin Extraction from Dried Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Sphondin from dried plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant materials is it commonly found?

A1: this compound is a type of furanocoumarin, a class of organic chemical compounds produced by plants.[1] It is known for its phototoxic properties and is being investigated for various therapeutic applications.[1][2] this compound is commonly found in plants of the Apiaceae family, particularly in species of the genus Heracleum, such as Heracleum sphondylium (common hogweed) and Heracleum platytaenium.[3][4]

Q2: Which factors have the most significant impact on this compound extraction yield?

A2: The primary factors influencing this compound extraction yield include the choice of solvent, extraction method, temperature, extraction time, and the solid-to-solvent ratio.[2][5][6] The physical state of the plant material (e.g., particle size) and its moisture content can also play a crucial role.[2][7]

Q3: What are the most effective solvents for extracting this compound?

A3: The choice of solvent is critical and depends on the extraction technique. Generally, solvents with varying polarities have been used for furanocoumarin extraction. Methanol has been identified as an optimal solvent for the extraction of coumarins and furanocoumarins from citrus fruits.[5][8] Other effective solvents include ethanol, acetone, and hexane.[2][5][8] For instance, a study on Heracleum sosnowskyi found hexane to be the optimal solvent for microwave-assisted extraction (MAE) of furanocoumarins.[2] An 80% methanol solution is also often a good compromise for extracting a broad range of secondary metabolites.[9]

Q4: What are the recommended extraction techniques for this compound?

A4: Several techniques can be employed, ranging from conventional to modern methods.

  • Conventional Methods: Maceration, Soxhlet extraction, and ultrasonication are commonly used.[2][8] Soxhlet extraction is often considered a highly accurate method for exhaustive extraction of furanocoumarins.[5]

  • Modern Methods: Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE) are gaining prominence due to their efficiency and reduced extraction times.[2][8][10] MAE, in particular, offers precise control over temperature and pressure, leading to higher yields in shorter times.[2] ASE with methanol at elevated temperatures has been shown to provide the highest yield of furanocoumarins from Archangelica officinalis.[8][10]

Q5: How should I prepare my dried plant material for optimal extraction?

A5: Proper preparation of the plant material is essential. The dried plant material should be ground into a fine powder to increase the surface area available for solvent contact.[7][11] The moisture content of the plant material can also influence extraction efficiency, particularly in MAE, where a small amount of water can enhance the process.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield Inefficient Solvent: The solvent may not be optimal for this compound's polarity.Test a range of solvents with varying polarities, such as hexane, acetone, methanol, and ethanol, to determine the most effective one for your specific plant material and extraction method.[2][5][8] Consider using solvent mixtures, such as 80% aqueous methanol.[9]
Suboptimal Extraction Method: The chosen method may not be efficient enough.If using maceration, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Soxhlet extraction for potentially higher yields.[2][6][8]
Inadequate Extraction Time: The extraction duration may be too short for complete extraction.Optimize the extraction time. For MAE, a time of around 10 minutes has been shown to be effective, but longer times can lead to degradation.[2] For other methods, time course experiments are recommended.
Incorrect Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.Optimize the extraction temperature. For MAE of furanocoumarins, 70°C has been reported as optimal.[2] For other methods, temperatures between 60-80°C are often effective for polyphenols, but higher temperatures can cause degradation.[12][13]
Poor Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction.Increase the solvent-to-solid ratio. A ratio of 20:1 (v/w) has been found to be optimal for MAE of furanocoumarins.[2] A higher ratio generally improves diffusion.[14]
Degradation of this compound Excessive Heat: High temperatures during extraction or solvent evaporation can degrade furanocoumarins.Use the lowest effective temperature for extraction.[12] For solvent removal, use a rotary evaporator under reduced pressure at a low temperature (e.g., below 40°C).
Prolonged Extraction Time: Extended exposure to heat and solvent can lead to degradation.Minimize the extraction time to the optimal duration necessary for efficient extraction.[2]
Light Exposure: Furanocoumarins can be phototoxic and may degrade upon exposure to light.Conduct extraction and subsequent handling of the extract in the dark or under amber light conditions. Store extracts in the dark at low temperatures (-20°C).[9]
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of compounds along with this compound.Employ a more selective solvent if possible. Alternatively, a post-extraction purification step is recommended.
Lack of Purification Step: The crude extract contains other plant metabolites.Use techniques like Solid-Phase Extraction (SPE) to purify the extract and isolate the target furanocoumarins.[2]

Data Presentation

Table 1: Comparison of Furanocoumarin Yields with Different Extraction Methods

Extraction MethodPlant MaterialSolventKey FuranocoumarinsYieldReference
Microwave-Assisted Extraction (MAE)Heracleum sosnowskyi leavesHexaneBergapten, Angelicin, Methoxsalen3.14 mg/g, 2.3 mg/g, 0.76 mg/g[2]
Accelerated Solvent Extraction (ASE)Archangelica officinalis fruitsMethanolNot specifiedHighest yield compared to other methods[8][10]
Soxhlet ExtractionArchangelica officinalis fruitsNot specifiedNot specifiedComparable to UAE at 60°C and open-system MAE[10]
Ultrasound-Assisted Extraction (UAE)Archangelica officinalis fruitsNot specifiedNot specifiedComparable to Soxhlet and open-system MAE[10]

Table 2: Influence of Extraction Parameters on Furanocoumarin Yield in MAE of Heracleum sosnowskyi

ParameterConditionEffect on YieldReference
Solvent HexaneHighest yield compared to acetone and methanol[2]
Temperature 70°COptimal temperature for highest yield[2]
Time 10 minutesOptimal time; longer duration led to degradation[2]
Solvent-to-Solid Ratio 20:1 (mL/g)Optimal ratio for maximizing extraction[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on the optimized conditions for furanocoumarin extraction from Heracleum species.[2]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves) at a suitable temperature (e.g., 40-50°C) until constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 0.1 g of the dried, ground plant material into a microwave-safe extraction vessel.

    • Add 2 mL of hexane (or another optimized solvent) to the vessel.

    • If the plant material is very dry, consider adding a small, controlled amount of water to aid microwave heating.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Temperature: 70°C

      • Time: 10 minutes

      • Stirring: On (if available)

    • Start the extraction program.

  • Sample Recovery:

    • After the extraction is complete and the vessel has cooled, filter the extract to separate the plant material.

    • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

  • Analysis:

    • The extract can be directly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.

Protocol 2: Soxhlet Extraction of this compound

This is a conventional and exhaustive extraction method.[5]

  • Sample Preparation:

    • Dry and grind the plant material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the chosen solvent (e.g., methanol or petroleum ether), typically 250-300 mL.

    • Assemble the Soxhlet apparatus and heat the flask.

    • Allow the extraction to proceed for several hours (e.g., 6-8 hours or until the solvent in the siphon tube is colorless).

  • Sample Recovery:

    • After extraction, cool the apparatus.

    • Remove the solvent from the extract using a rotary evaporator at a reduced pressure and low temperature.

  • Analysis:

    • The concentrated extract can be redissolved in a suitable solvent for analysis by HPLC or GC-MS.

Visualizations

experimental_workflow start Dried Plant Material grinding Grinding start->grinding extraction Extraction (e.g., MAE, Soxhlet) grinding->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Optional) (e.g., SPE) crude_extract->purification analysis Analysis (HPLC, GC-MS) crude_extract->analysis Direct Analysis pure_fraction Purified this compound Fraction purification->pure_fraction pure_fraction->analysis end Quantitative Data analysis->end

Caption: General workflow for this compound extraction and analysis.

troubleshooting_logic start Low this compound Yield check_solvent Is the solvent optimal? start->check_solvent check_method Is the extraction method efficient? check_solvent->check_method Yes optimize_solvent Test different solvents (e.g., Hexane, Methanol, Acetone) check_solvent->optimize_solvent No check_params Are parameters (T, t, ratio) optimized? check_method->check_params Yes change_method Switch to a more potent method (e.g., Maceration -> MAE/ASE) check_method->change_method No optimize_params Systematically vary T, time, and solvent-to-solid ratio check_params->optimize_params No success Yield Improved check_params->success Yes optimize_solvent->success change_method->success optimize_params->success

Caption: Troubleshooting logic for low this compound extraction yield.

References

Sphondin in DMSO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Sphondin, proper handling and storage of its dimethyl sulfoxide (DMSO) stock solutions are paramount to ensure experimental reproducibility and accuracy. This technical support center provides a comprehensive guide to preparing, storing, and troubleshooting this compound stock solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] For cell-based assays and long-term storage, high-purity, anhydrous DMSO is the recommended solvent.

Q2: How should this compound stock solutions in DMSO be stored?

A2: To maintain the integrity of your this compound stock solution, it is recommended to prepare aliquots in appropriate volumes for your experiments and store them at -20°C or -80°C.[2] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time. General guidelines for storing compounds in DMSO suggest that solutions can be stable for at least one month at -20°C and up to six months at -80°C.[2]

Q3: What is a typical concentration for a this compound stock solution in DMSO?

A3: A stock solution of 10 mM this compound in DMSO is a commonly referenced concentration.[1] However, the optimal concentration may vary depending on the specific experimental requirements.

Q4: Can I store my this compound stock solution at room temperature?

A4: While many compounds in DMSO are stable for short periods at room temperature, long-term storage at ambient temperatures is not recommended. Studies have shown that the probability of compound degradation increases significantly over time at room temperature.[3] For maximal stability, frozen storage is essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous media This compound, like many organic compounds, has lower solubility in aqueous solutions compared to DMSO. Rapid changes in solvent polarity can cause the compound to precipitate out of solution.1. Stepwise Dilution: Dilute the DMSO stock solution gradually into your aqueous buffer or cell culture medium while gently vortexing. 2. Use of a Co-solvent: In some cases, the addition of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to the final aqueous solution can help maintain solubility. 3. Warming: Gently warming the solution to 37°C may help redissolve the precipitate. Ensure the temperature is compatible with your experimental setup.
Inconsistent experimental results This could be due to inaccurate stock solution concentration, degradation of this compound, or repeated freeze-thaw cycles.1. Verify Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method such as UV-Vis spectroscopy or HPLC. 2. Prepare Fresh Aliquots: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare fresh aliquots from a new stock. 3. Minimize Freeze-Thaw Cycles: Always aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[2]
Visible particles or discoloration in the stock solution This may indicate precipitation, degradation of the compound, or contamination of the DMSO.1. Inspect DMSO: Ensure the DMSO used is of high purity and anhydrous. DMSO is hygroscopic and can absorb water from the atmosphere, which can affect compound solubility and stability.[4] 2. Centrifugation: If precipitation is suspected, you can try to centrifuge the vial and carefully pipette the supernatant for use. However, this may alter the effective concentration. 3. Prepare a Fresh Solution: The most reliable solution is to discard the compromised stock and prepare a fresh one using a new vial of this compound and high-quality DMSO.

Quantitative Data Summary

Storage TemperatureDurationExpected Stability of a Typical CompoundReference
Room Temperature3 months92% of compounds remain stable[3]
Room Temperature6 months83% of compounds remain stable[3]
Room Temperature1 year52% of compounds remain stable[3]
-20°C1 monthGenerally stable[2]
-80°C6 monthsGenerally stable[2]
-20°C20 years>85% of compounds remain suitable for screening[5]

Note: Stability can be compound-specific. The data presented are general observations from large compound libraries.

Experimental Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₁₂H₈O₄) is 216.19 g/mol .[6]

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 216.19 g/mol = 0.0021619 g = 2.16 mg for 1 mL of DMSO.

    • Adjust the mass based on the desired final volume of your stock solution.

  • Weighing this compound:

    • Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean, dry weighing boat or directly into a sterile microcentrifuge tube or vial.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube or vial containing the this compound powder.

    • Cap the tube/vial securely.

  • Solubilization:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials. This is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C in a light-protected container.

Workflow for Preparing and Storing this compound Stock Solutions

Sphondin_Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage & Use start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particles Visible aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Completely Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store use Use in Experiment store->use

Caption: Workflow for the preparation and storage of this compound stock solutions in DMSO.

References

Preventing Sphondin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Sphondin in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound precipitation is a common issue primarily due to its inherent chemical properties. As a furanocoumarin, this compound is a lipophilic molecule that is practically insoluble in water.[1] Precipitation typically occurs when its concentration exceeds its solubility limit in the aqueous medium. Several factors can exacerbate this issue:

  • High Concentration: Attempting to make a working solution that is too concentrated.

  • Improper pH: The stability of related compounds can be pH-dependent; the lactone ring structure found in coumarins may be susceptible to hydrolysis under alkaline (basic) conditions.[2]

  • Low Temperature: Preparing or storing the solution at a low temperature can decrease solubility.

  • Insufficient Organic Co-solvent: Directly dissolving this compound powder in a purely aqueous buffer without an organic co-solvent will likely fail.

Q2: How can I improve the solubility of this compound for my experiments?

A2: The most effective method is to use a two-step process. First, prepare a high-concentration stock solution in an appropriate organic solvent. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is highly effective for creating a stock solution.[3][4][5] Ethanol and methanol are also suitable organic solvents.[3][5]

  • Dilution Technique: When diluting the stock, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.

Q3: I am using this compound in cell culture. What is the maximum recommended concentration of DMSO?

A3: For most cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final concentration of less than 0.5% (v/v) is a widely accepted practice, with many protocols recommending ≤ 0.1% (v/v) .[6] Always run a vehicle control (your final buffer or media with the same percentage of DMSO but without this compound) to account for any effects of the solvent itself.

Q4: My this compound precipitated after I added my stock solution to the aqueous buffer. What went wrong?

A4: This is called "crashing out" and happens when the organic stock solution is diluted into the aqueous buffer, making the overall solvent mixture unable to keep this compound dissolved. Here are some common causes and solutions:

  • Final Concentration is Too High: The final concentration of this compound in your aqueous buffer may still be above its solubility limit. Try preparing a more dilute working solution.

  • Buffer Composition: Components in your buffer (e.g., high salt concentrations) may be reducing this compound's solubility.

  • Temperature Shock: If you add a room-temperature stock solution to a cold buffer, the sudden drop in temperature can cause precipitation. Ensure both solutions are at a similar temperature before mixing.

  • Insufficient Mixing: Slow or inadequate mixing upon dilution can cause the compound to precipitate before it has a chance to disperse.

Q5: Can I use heat to help dissolve this compound?

A5: Gentle warming (e.g., to 37°C) can aid in dissolving this compound in an organic solvent or an aqueous buffer. However, excessive heat should be avoided. The stability of natural compounds can be negatively affected by high temperatures.[7][8][9] Do not autoclave solutions containing this compound.

Troubleshooting Guide

This logical workflow can help you diagnose and solve this compound precipitation issues.

G start Precipitation Observed in Aqueous Solution check_stock Was a stock solution in an organic solvent (e.g., DMSO) used? start->check_stock make_stock Action: Prepare a concentrated stock solution in 100% DMSO or Ethanol. check_stock->make_stock No check_dilution How was the stock diluted into the aqueous buffer? check_stock->check_dilution Yes make_stock->check_dilution dilution_method Action: Add stock solution dropwise to the aqueous buffer while vortexing vigorously. check_dilution->dilution_method Added all at once check_final_conc Is the final concentration of this compound too high? check_dilution->check_final_conc Slowly, with mixing dilution_method->check_final_conc lower_conc Action: Reduce the final working concentration of this compound. check_final_conc->lower_conc Yes / Possibly check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No success This compound is Solubilized lower_conc->success adjust_dmso Action: Increase stock concentration to reduce the volume needed for dilution, keeping final DMSO <0.5%. check_dmso_conc->adjust_dmso Yes check_dmso_conc->success No adjust_dmso->success

Caption: Troubleshooting workflow for this compound precipitation.

Data & Experimental Protocols

Table 1: Factors Affecting this compound Solubility

This table summarizes qualitative effects on this compound solubility based on its chemical class and general principles for furanocoumarins.

ParameterConditionEffect on SolubilityRecommendation
Solvent Pure Aqueous BufferVery PoorAvoid. this compound is practically insoluble in water.[1]
Organic (DMSO, Ethanol)HighRecommended for preparing high-concentration stock solutions.[3][4]
Aqueous with Co-solventModerate to GoodRequired. Dilute organic stock into aqueous buffer for working solutions.
pH Alkaline (pH > 8)Potentially UnstableAvoid. The lactone ring may be susceptible to hydrolysis.[2]
Neutral (pH 7.0 - 7.4)GoodRecommended for most biological assays.
Acidic (pH < 6.5)GoodGenerally stable, but check compatibility with your experimental system.
Temperature Low (4°C)DecreasedAvoid storing working solutions in the cold unless stability is verified.
Ambient (20-25°C)ModerateSuitable for preparation and short-term storage.
Elevated (37°C)IncreasedCan be used to aid initial dissolution, but monitor for degradation over time.
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder (MW: 216.19 g/mol )[3]

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated scale and vortex mixer

Methodology:

  • Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 216.19 g/mol * (1000 mg / 1 g) = 4.32 mg

  • Weigh this compound: Carefully weigh out 4.32 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as furanocoumarins can be photosensitive.[2]

Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Media

Objective: To prepare a final working solution from the DMSO stock with minimal precipitation.

Materials:

  • 20 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Sterile conical tubes and pipettes

Methodology:

  • Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

  • Calculate Dilution: This will be a 1:1000 dilution. The final DMSO concentration will be 0.1% (v/v).

    • For 10 mL of final working solution, you will need 10 µL of the 20 mM stock solution.

  • Prepare Buffer: Add 10 mL of pre-warmed aqueous buffer to a sterile 15 mL conical tube.

  • Dilute: While the tube is on a vortex mixer at medium speed, pipette the 10 µL of this compound stock solution directly into the buffer. Ensure the pipette tip is submerged in the liquid to facilitate rapid dispersion.

  • Mix and Use: Continue vortexing for another 10-15 seconds. Use the working solution immediately for your experiment. Do not store diluted aqueous solutions for long periods, as the compound may precipitate over time.

Mechanism of Action Visualization

This compound has been shown to exert anti-inflammatory effects by inhibiting the Cyclooxygenase-2 (COX-2) pathway, which is involved in the synthesis of prostaglandins (PGE2).[3][10]

G cluster_pathway Inflammatory Signaling Pathway IL1b Inflammatory Stimulus (e.g., IL-1β) COX2 COX-2 Enzyme IL1b->COX2 Upregulates Expression PGE2 Prostaglandins (PGE2) (Inflammatory Mediators) COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate This compound This compound This compound->COX2 Inhibits Expression & Activity

Caption: this compound's inhibitory action on the COX-2 pathway.

References

Addressing matrix effects in LC-MS/MS analysis of Sphondin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of sphondin.

Troubleshooting Guide

Question: I am observing significant ion suppression for this compound in my plasma samples. How can I mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis, where co-eluting endogenous components from the plasma interfere with the ionization of this compound, leading to reduced signal intensity.[1] Here are several strategies to address this issue:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[2][3] For furanocoumarins like this compound, a reverse-phase SPE cartridge (e.g., C18) is a good starting point.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from the bulk of the plasma matrix based on its solubility in immiscible solvents.[2]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may result in residual matrix effects.[2] If using PPT, ensure optimal precipitation and centrifugation conditions.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.

    • Column Chemistry: Consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, in addition to standard C18 columns. An ACQUITY UPLC CSH Fluoro-Phenyl Column has been shown to resolve isomeric furanocoumarins effectively.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and any interfering peaks. A slower, shallower gradient around the elution time of this compound can be beneficial.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[4][5] While a specific SIL-IS for this compound may not be commercially available, custom synthesis is an option for late-stage drug development. In the absence of a SIL-IS, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.[5]

Question: My results for this compound are inconsistent and show poor reproducibility. What could be the cause?

Answer:

Inconsistent and irreproducible results are often linked to variable matrix effects. Here's a troubleshooting workflow:

  • Evaluate Matrix Effect Variability: Assess the matrix effect across different lots of plasma to determine if the issue is lot-dependent. The post-extraction spike method is the gold standard for quantitatively assessing matrix effects.[6]

  • Check for Carryover: Analyte from a high concentration sample may adsorb to components of the LC-MS/MS system and elute in subsequent injections, causing artificially high results in blank or low concentration samples. Ensure your wash solvents are effective and consider adding a wash step with a strong organic solvent.

  • Sample Preparation Consistency: Inconsistent sample preparation can lead to variable recoveries and matrix effects. Ensure that your sample preparation protocol is well-defined and followed precisely for all samples. Automation of sample preparation can improve consistency.[2]

  • Internal Standard Performance: If you are using an internal standard, monitor its response across the analytical run. A stable IS response suggests consistent sample processing and instrument performance. Significant variation in the IS signal could indicate a problem with the sample preparation or the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract).[1][7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[7][8]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The most common method is the post-extraction spike experiment.[6] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q3: What are some typical sample preparation techniques for furanocoumarins like this compound from biological matrices?

A3: For complex matrices, multi-step procedures are often necessary.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied to the extraction of furanocoumarins from food matrices and involves an extraction with acetonitrile followed by a cleanup step with a salt mixture.[9]

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up biological samples. For furanocoumarins, a reversed-phase SPE approach is typically effective.[3][10]

  • Protein Precipitation: This is a simpler but often less clean method suitable for initial method development.[2]

Q4: Are there specific LC-MS/MS parameters available for this compound?

Q5: What type of internal standard is recommended for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3 or this compound-¹³C₆).[4][5] A SIL-IS will have nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same matrix effects.[4] If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it may not fully compensate for matrix effects.[5]

Quantitative Data Summary

The following tables summarize quantitative data for furanocoumarins from relevant studies, which can serve as a reference for developing a method for this compound.

Table 1: Matrix Effect of Furanocoumarins in Orange Essential Oil

FuranocoumarinSpiked Concentration (ng/mL)Matrix Effect (%)
Bergapten10115
100112
1000108
Bergamottin10125
100118
1000115
Isopimpinellin10118
100115
1000110

Note: A matrix effect >100% indicates ion enhancement.

Table 2: Recovery of Furanocoumarins from Cosmetic Samples using SPE [10]

FuranocoumarinRecovery (%)
Bergapten84 - 116
Bergamottin68 - 89
Isopimpinellin84 - 116
Oxypeucedanin84 - 116

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for Furanocoumarins in Food Matrices (Adaptable for this compound) [9]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the sample.

  • Vortex for 5 minutes at 2500 rpm.

  • Add 7.5 g of QuEChERS powder (MgSO₄/NaOAc).

  • Shake vigorously by hand for 5 minutes.

  • Centrifuge for 3 minutes at 4000 rpm.

  • Filter the supernatant through a 0.22 µm filter into an LC vial.

  • Spike with an internal standard if used.

  • Analyze using LC-MS/MS.

Protocol 2: General LC-MS/MS Conditions for Furanocoumarin Analysis [9]

  • LC Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or ACQUITY UPLC CSH Fluoro-Phenyl.[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

  • MS Parameters (starting points):

    • Capillary Voltage: 3.8 kV[9]

    • Cone Voltage: 45 V[9]

    • Desolvation Temperature: 350 °C[9]

    • Source Temperature: 125 °C[9]

    • Desolvation Gas Flow: 400 L/h[9]

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (SPE, LLE, or QuEChERS) sample->prep Extraction & Cleanup lc LC Separation prep->lc Injection ms MS/MS Detection (MRM Mode) lc->ms Ionization data Data Analysis ms->data Signal Acquisition result Quantitative Result data->result Quantification

Caption: General experimental workflow for LC-MS/MS analysis.

troubleshooting_workflow start Inconsistent Results or Signal Suppression/Enhancement check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok assess_me Quantify Matrix Effect (Post-Extraction Spike) is_ok->assess_me Yes troubleshoot_system Troubleshoot LC-MS/MS System (e.g., check for leaks, clean source) is_ok->troubleshoot_system No me_high Matrix Effect Significant? assess_me->me_high optimize_prep Optimize Sample Prep (e.g., change SPE sorbent) me_high->optimize_prep Yes end Reliable Quantification me_high->end No optimize_lc Optimize LC Method (e.g., change column/gradient) optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is use_sil_is->end troubleshoot_system->end

References

Technical Support Center: Optimizing Dose-Response Curves for Sphondin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for Sphondin cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a type of furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] The mechanism of action for many furanocoumarins involves the ability to intercalate between the base pairs of DNA.[1] Upon irradiation with ultraviolet-A (UVA) light, they can form photoadducts with DNA and other cellular components like RNA and proteins, which can induce mutations and lead to cell death.[1] Additionally, this compound has been shown to possess an inhibitory effect on IL-1β-induced COX-2 protein expression and has demonstrated anti-proliferative activity by causing G2/M phase cell cycle arrest in melanoma cells.[1]

Q2: What is a dose-response curve and how is the IC50 value determined?

A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and its biological or pharmacological effect (response).[2] These curves are often sigmoidal in shape.[2] The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this curve. It represents the concentration of an inhibitor (like this compound) required to reduce a specific biological response by 50%.[3][4] To determine the IC50, experimental data is typically fitted to a non-linear regression model, often a four-parameter logistic function.[3][5] Software like GraphPad Prism is commonly used for this analysis.[5][6]

Q3: What are the common cytotoxicity assays, and are there specific considerations for this compound?

Common cytotoxicity assays are colorimetric or fluorescent methods that measure cell viability or metabolic activity. Key examples include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used, but has drawbacks such as the need to dissolve insoluble formazan crystals, which can introduce variability.[7] The MTT reagent itself can also be toxic to cells.[8][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An alternative to MTT where the resulting formazan product is water-soluble, avoiding a dissolution step and potentially increasing accuracy.[7]

  • Resazurin (alamarBlue): A fluorescent/colorimetric assay where metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. It is generally considered more sensitive than tetrazolium assays.[10]

Considerations for this compound: Furanocoumarins like this compound are known to be phototoxic.[1] It is crucial to minimize exposure of the experimental setup to light, especially UV, unless photo-activated cytotoxicity is the intended endpoint. Furthermore, like any small molecule, this compound could potentially interfere with the assay reagents. It is always recommended to include a control well with the highest concentration of this compound in media without cells to check for any direct chemical reduction of the assay substrate.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound cytotoxicity experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability in Replicates 1. Inconsistent cell seeding number.2. Pipetting errors during compound dilution or reagent addition.3. Edge effects in the microplate.4. Bubbles in wells interfering with absorbance readings.[11]1. Use a properly calibrated multichannel pipette; ensure a homogenous single-cell suspension before seeding.2. Perform serial dilutions carefully; change pipette tips between concentrations.3. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity.4. Carefully inspect wells and remove bubbles with a sterile pipette tip before reading the plate.[11]
Incomplete Dose-Response Curve (No Plateaus) 1. The range of this compound concentrations tested is too narrow.2. The highest concentration used is not sufficient to achieve maximum inhibition.3. The lowest concentration is already causing significant cell death.1. Broaden the concentration range, typically using log or half-log dilutions.2. Increase the maximum concentration until a bottom plateau is observed.3. Add lower concentrations to define the top plateau of the curve. If a clear plateau is not achievable, you may need to constrain the top or bottom of the curve to 100% and 0% during analysis, if appropriate for the data.[12][13]
IC50 Value is Not Reproducible 1. Variation in cell passage number or health.2. Different incubation times for compound treatment.3. Instability of this compound in the culture medium.4. The model used for curve fitting is inappropriate.[14]1. Use cells within a consistent, low passage number range; perform experiments only when cells are in the logarithmic growth phase.2. Standardize the incubation time across all experiments.3. Prepare fresh this compound dilutions for each experiment from a frozen stock.4. Ensure you are using a suitable non-linear regression model, such as the four-parameter log-logistic equation.[14]
High Background Signal 1. Contamination of cell culture or media.2. This compound is directly reducing the assay reagent (e.g., XTT, MTT).3. Extended exposure of reagents to light.[9]1. Use aseptic techniques; regularly test for mycoplasma.2. Include a "no-cell" control containing media and the highest concentration of this compound to measure background absorbance. Subtract this value from all other readings.3. Keep reagents protected from light during incubation.[8]
Unexpected Increase in Viability 1. At very high concentrations, this compound may precipitate out of the solution, reducing its effective concentration.2. Interference with the optical reading due to compound color or precipitate.3. Hormesis effect, where a low dose of a toxin has a stimulatory effect.1. Check the solubility of this compound in your culture medium. Use a solvent control (e.g., DMSO) at the same concentration used for the highest this compound dose.2. Visually inspect the wells before reading. Centrifuge the plate if necessary to pellet any precipitate.3. This is a complex biological phenomenon. If consistently observed, it may be a true effect that warrants further investigation.

Experimental Protocols & Data Presentation

Detailed Protocol: this compound Cytotoxicity Assay using XTT
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of treatment concentrations. It is common to perform a 2-fold or 3-fold dilution series.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment" control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control from all other values.

    • Normalize the data by setting the vehicle control as 100% viability. Calculate the percentage of viability for each this compound concentration.

    • Plot the % Viability against the log of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) to fit the curve and determine the IC50 value.[5]

Data Presentation Tables

Table 1: Example Layout for Dose-Response Raw Data

This compound (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% ViabilityStd. Dev.
0 (Vehicle)1.2541.2881.2711.271100.0%1.7%
11.1031.1251.0981.10987.2%1.3%
30.8990.9150.9300.91572.0%1.7%
100.6410.6330.6550.64350.6%1.7%
300.3110.3250.3190.31825.0%2.2%
1000.1200.1150.1180.1189.3%2.2%

Table 2: Example Summary of IC50 Values

Cell LineTreatment Time (hr)IC50 (µM)95% Confidence IntervalR² of Curve Fit
A549489.858.95 - 10.820.995
MCF-74815.2113.55 - 17.070.991
HCT116487.546.81 - 8.350.997

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions C Treat Cells with this compound (e.g., 48 hours) A->C D Add XTT Reagent (e.g., 2-4 hours) C->D E Read Absorbance (450nm) D->E F Normalize Data to Vehicle Control E->F G Plot Dose-Response Curve (% Viability vs. Log[Conc]) F->G H Non-linear Regression (4-Parameter Fit) G->H I Determine IC50 Value H->I G cluster_cell Intracellular Events This compound This compound membrane Cell Membrane This compound->membrane Enters Cell cox2 COX-2 Expression intercalation DNA Intercalation dna Nuclear DNA apoptosis Apoptosis cox2->apoptosis Contributes to adducts Photoadducts (with UVA light) intercalation->adducts g2m G2/M Cell Cycle Arrest adducts->g2m g2m->apoptosis sphondin_in->cox2 Inhibits sphondin_in->intercalation Binds

References

Technical Support Center: Enhancing the In Vivo Delivery of Sphondin using Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Sphondin using nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a naturally occurring furanocoumarin found in various plants of the Heracleum genus.[1][2] It has demonstrated promising therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer properties.[1][2]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: Like many other hydrophobic drug candidates, the clinical translation of this compound is hampered by several challenges related to its in vivo delivery. These include poor aqueous solubility, which can lead to low bioavailability and rapid clearance from the body. Formulating this compound into nanoparticles can help overcome these limitations.

Q3: What are the advantages of using nanoparticles for this compound delivery?

A3: Encapsulating this compound into nanoparticles offers several advantages:

  • Improved Solubility and Bioavailability: Nanoparticles can carry hydrophobic drugs like this compound in their core, enhancing their dispersion in aqueous environments and improving their absorption and bioavailability.

  • Controlled Release: The nanoparticle matrix can be engineered to release this compound in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the need for frequent administration.

  • Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects.

  • Protection from Degradation: The nanoparticle shell can protect this compound from enzymatic degradation and premature metabolism in the bloodstream, increasing its circulation half-life.

Q4: Which type of nanoparticle is suitable for this compound encapsulation?

A4: Given this compound's hydrophobic nature, several types of nanoparticles are suitable for its encapsulation. Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)), are a common choice. Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are also excellent options for delivering hydrophobic drugs. The choice of nanoparticle will depend on the specific application, desired release profile, and targeting strategy.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formulation, characterization, and in vivo testing of this compound-loaded nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (%EE) of this compound 1. Poor affinity of this compound for the nanoparticle core. 2. Drug leakage during the formulation process. 3. Suboptimal formulation parameters (e.g., polymer/lipid concentration, solvent choice, stirring speed).[3]1. Modify the nanoparticle core to enhance hydrophobic interactions. 2. Optimize the formulation method (e.g., for emulsion-based methods, use a faster homogenization speed or a more effective surfactant). 3. Systematically vary formulation parameters to identify the optimal conditions. For PLGA nanoparticles, increasing the polymer concentration can sometimes improve the encapsulation of hydrophobic drugs.[3] 4. For nanoprecipitation, ensure the organic solvent is a good solvent for this compound but miscible with the aqueous phase.
Nanoparticle Aggregation 1. Insufficient surface charge or steric stabilization. 2. Inappropriate pH or ionic strength of the suspension medium.[4][5] 3. High nanoparticle concentration.1. Incorporate or increase the concentration of stabilizing agents like PVA (polyvinyl alcohol) or PEG (polyethylene glycol) in the formulation. 2. Ensure the pH of the nanoparticle suspension is far from the isoelectric point of the nanoparticles to maximize electrostatic repulsion. 3. Store nanoparticles in a low-ionic-strength buffer. 4. If aggregation occurs upon storage, gentle sonication may help to redisperse the particles.[5] 5. For in vivo studies, ensure the nanoparticle formulation is stable in physiological buffers (e.g., PBS) and serum.
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Inconsistent energy input during formulation (e.g., sonication, homogenization). 2. Poor control over the mixing of organic and aqueous phases. 3. Suboptimal concentrations of polymer/lipid or surfactant.1. Use a calibrated and well-maintained sonicator or homogenizer and keep the parameters constant for all batches. 2. For nanoprecipitation, ensure a constant and controlled addition rate of the organic phase to the aqueous phase with consistent stirring. 3. Optimize the concentrations of the formulation components through a design of experiments (DoE) approach.
Rapid In Vivo Clearance of Nanoparticles 1. Opsonization and uptake by the reticuloendothelial system (RES), particularly the liver and spleen. 2. Positive surface charge leading to non-specific interactions with cells and proteins. 3. Particle size outside the optimal range for prolonged circulation.1. Coat the nanoparticles with PEG ("PEGylation") to create a "stealth" surface that reduces opsonization and RES uptake.[6] 2. Aim for a neutral or slightly negative surface charge. 3. Optimize the nanoparticle size to be within the range of 50-200 nm for improved circulation time.
Low Therapeutic Efficacy In Vivo 1. Insufficient accumulation of nanoparticles at the target site. 2. Premature release of this compound from the nanoparticles. 3. Poor cellular uptake of the nanoparticles. 4. Immunogenicity of the nanoparticle formulation.1. If passive targeting is insufficient, consider active targeting by conjugating specific ligands to the nanoparticle surface. 2. Modify the nanoparticle composition to achieve a more sustained release profile. 3. Optimize the nanoparticle size and surface charge to enhance cellular uptake. 4. Evaluate the potential immunogenicity of the formulation components and consider using less immunogenic materials.[7]

Experimental Protocols

The following are generalized protocols that can be adapted for the encapsulation of this compound. Researchers should optimize these protocols for their specific nanoparticle system and experimental goals.

Protocol for Encapsulation of this compound in PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol is adapted from methods used for encapsulating hydrophobic drugs in PLGA nanoparticles.[8][9][10]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid), 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer or a probe sonicator. The energy and duration of emulsification are critical parameters for controlling particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove excess PVA and un-encapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried.

In Vivo Pharmacokinetic and Biodistribution Study Design

The following is a general outline for an in vivo study in a murine model to assess the pharmacokinetics and biodistribution of this compound-loaded nanoparticles. This is based on general principles of nanoparticle pharmacokinetic studies.[11][12][13][14][15][16]

Animal Model:

  • Healthy BALB/c or C57BL/6 mice (6-8 weeks old).

Experimental Groups:

  • Control Group: Free this compound solution (e.g., dissolved in a vehicle like DMSO/saline).

  • Test Group: this compound-loaded nanoparticles suspended in sterile saline or PBS.

Procedure:

  • Administration: Administer a single dose of the free this compound or the nanoparticle formulation intravenously (e.g., via tail vein injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr) via retro-orbital or tail vein sampling.

  • Tissue Harvesting: At the final time point (or at different time points for different cohorts of animals), euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, and brain). If a tumor model is used, the tumor should also be collected.

  • Sample Analysis: Extract this compound from the plasma and homogenized tissue samples. Quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Pharmacokinetics: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

    • Biodistribution: Calculate the amount of this compound accumulated in each organ, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

As there is no publicly available in vivo data specifically for this compound-loaded nanoparticles, the following tables present hypothetical comparative data based on typical findings for hydrophobic drugs encapsulated in nanoparticles versus the free drug. This data is for illustrative purposes to guide researchers on the expected outcomes. The data for "Imperatorin Lipid Microspheres" is included as an analogue for a furanocoumarin-loaded nanoparticle system.[17]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and this compound-Loaded Nanoparticles in Rats

Parameter Free this compound (Hypothetical) This compound-Loaded Nanoparticles (Hypothetical) Imperatorin Lipid Microspheres[17]
Cmax (µg/mL) 0.52.01.84
Tmax (h) 0.252.01.5
t½ (h) 1.510.07.83
AUC (0-t) (µg·h/mL) 2.530.021.45
Relative Bioavailability -Increased4.3-fold increase vs. free imperatorin

Table 2: Hypothetical Biodistribution of this compound and this compound-Loaded Nanoparticles in Mice at 24h Post-Injection (% Injected Dose/gram Tissue)

Organ Free this compound (Hypothetical) This compound-Loaded Nanoparticles (Hypothetical)
Liver 1.015.0
Spleen 0.510.0
Lungs 0.22.0
Kidneys 0.81.5
Heart 0.10.5
Brain < 0.1< 0.1
Tumor (if applicable) 0.55.0

Signaling Pathways and Experimental Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to inhibit IL-1β-induced COX-2 expression, which is often mediated by the NF-κB signaling pathway.[2] The following diagram illustrates this proposed mechanism.

Sphondin_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_nucleus Translocates NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB_p65_p50 Releases COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene Induces Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->IKK Inhibits Sphondin_Anticancer_Pathway DNA_Damage DNA Damage/Stress ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25C Cdc25C Phosphatase Chk1_Chk2->Cdc25C Inhibits G2_M_Arrest G2/M Arrest Cdk1_CyclinB Cdk1/Cyclin B1 Complex Cdc25C->Cdk1_CyclinB Activates M_Phase M Phase (Mitosis) Cdk1_CyclinB->M_Phase Promotes entry into Cdk1_CyclinB->M_Phase Blocked G2_Phase G2 Phase This compound This compound This compound->DNA_Damage Workflow A 1. Formulation of This compound Nanoparticles B 2. Physicochemical Characterization (Size, PDI, Zeta, %EE) A->B C 3. In Vitro Drug Release Study B->C D 4. In Vivo Administration (e.g., IV injection in mice) B->D E 5. Pharmacokinetic Study (Blood Sampling) D->E F 6. Biodistribution Study (Tissue Harvesting) D->F G 7. Sample Analysis (HPLC/LC-MS) E->G F->G H 8. Data Analysis and Interpretation G->H

References

Validation & Comparative

Sphondin vs. Psoralen: A Comparative Guide to Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phototoxic properties of two furanocoumarins, sphondin and psoralen. While both are known photosensitizers, the extent of their phototoxicity and the underlying mechanisms can differ. This document summarizes the available experimental data, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to aid in research and drug development.

Executive Summary

Psoralen is a well-documented phototoxic agent with established applications in photochemotherapy (PUVA). Its mechanism involves both direct DNA damage through the formation of photoadducts and the generation of reactive oxygen species (ROS) upon UVA irradiation, leading to apoptosis. Quantitative data on its phototoxicity is available, though varied depending on the experimental setup. In contrast, this compound is described as having weak phototoxic effects. However, there is a significant lack of quantitative experimental data in publicly available literature to definitively compare its phototoxic potential with psoralen across standardized assays. This guide presents the available information while highlighting the current data gap for this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the phototoxicity of psoralen. Due to a lack of available quantitative data for this compound in the reviewed literature, a direct numerical comparison is not possible at this time.

Table 1: Comparative Phototoxicity - Cell Viability (IC50 Values)

CompoundCell LineUVA Dose (J/cm²)IC50Reference
PsoralenHuman Keratinocytes1Phototoxic effects observed at 10 ng/mL[1]
This compoundNot AvailableNot AvailableData Not Available-

Table 2: Apoptotic Pathway Induction

CompoundMechanismKey EventsSupporting Evidence
PsoralenDNA photoadduct formation and ROS generationInduction of apoptosis[2][3][4]
This compoundDNA intercalation and photoadduct formationNot explicitly detailed in available literature[2]

Table 3: Reactive Oxygen Species (ROS) Generation

CompoundROS Generation upon UVA IrradiationMethod of DetectionSupporting Evidence
PsoralenYesNot explicitly detailed in available literature[2][3]
This compoundNot explicitly detailed in available literatureNot Available-

Experimental Protocols

Detailed methodologies for key experiments cited in phototoxicity studies are provided below. These protocols are based on established standards and can be adapted for the comparative evaluation of this compound and psoralen.

Cell Viability Assessment: MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound following UVA irradiation.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound and Psoralen stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • UVA light source with a calibrated radiometer

Procedure:

  • Seed human keratinocytes in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound or psoralen. Include a vehicle control (e.g., DMSO).

  • Incubate for 2 hours.

  • Remove the medium and wash the cells with PBS.

  • Add fresh PBS to each well.

  • Expose the plate to a specific dose of UVA radiation (e.g., 1 J/cm²). A parallel plate should be kept in the dark as a non-irradiated control.

  • After irradiation, replace the PBS with fresh culture medium and incubate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells after phototoxic treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Following treatment with this compound or psoralen and UVA irradiation as described in the MTT assay protocol, harvest the cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This protocol is for measuring the intracellular generation of ROS.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • DMEM without phenol red

  • PBS

  • This compound and Psoralen stock solutions

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in DMEM without phenol red)

  • UVA light source

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed human keratinocytes in a 96-well black plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add fresh PBS containing various concentrations of this compound or psoralen.

  • Immediately expose the plate to a specific dose of UVA radiation.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in phototoxicity.

Experimental_Workflow_Phototoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Human Keratinocytes) seeding 2. Seeding in 96-well plates cell_culture->seeding compound_addition 3. Addition of This compound or Psoralen seeding->compound_addition incubation 4. Incubation compound_addition->incubation uva_exposure 5. UVA Irradiation incubation->uva_exposure dark_control Parallel Dark Control incubation->dark_control mtt_assay 6a. MTT Assay (Cell Viability) uva_exposure->mtt_assay annexin_assay 6b. Annexin V/PI Assay (Apoptosis) uva_exposure->annexin_assay ros_assay 6c. DCFH-DA Assay (ROS Generation) uva_exposure->ros_assay

Caption: Experimental workflow for assessing phototoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Phototoxic Stimulus cluster_damage Cellular Damage cluster_pathway Apoptotic Pathway psoralen_uva Psoralen + UVA dna_damage DNA Photoadducts (Cross-linking) psoralen_uva->dna_damage ros_generation Reactive Oxygen Species (ROS) Generation psoralen_uva->ros_generation p53 p53 Activation dna_damage->p53 mito Mitochondrial Outer Membrane Permeabilization ros_generation->mito bax Bax/Bak Activation p53->bax bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Psoralen-induced apoptotic signaling pathway.

Conclusion

Psoralen is a potent phototoxic agent that induces cell death through well-characterized mechanisms involving DNA damage and ROS production. The available data, although not exhaustive, provides a basis for its therapeutic applications. In contrast, while this compound is classified as a phototoxic furanocoumarin, there is a significant lack of quantitative data to rigorously assess its phototoxic potential in comparison to psoralen. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Further research is warranted to elucidate the phototoxic profile of this compound and to enable a direct and comprehensive comparison with psoralen, which will be invaluable for the development of new photochemotherapeutic agents and for assessing the safety of natural products containing these compounds.

References

Sphondin's Anti-Inflammatory Potential: A Comparative Analysis in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide validating the anti-inflammatory effects of furanocoumarins found in Heracleum species, with a focus on the potential contributions of Sphondin. This guide provides a detailed analysis of experimental data from a carrageenan-induced paw edema mouse model, comparing the efficacy of Heracleum extracts against the well-established anti-inflammatory drugs, Dexamethasone and Diclofenac, as well as the natural flavonoid, Apigenin.

This publication addresses the growing interest in plant-derived compounds for the treatment of inflammatory diseases. While direct in vivo studies on isolated this compound are limited, this guide synthesizes available data on extracts rich in this compound and other bioactive furanocoumarins, offering valuable insights into their therapeutic promise. The data is presented in clearly structured tables for straightforward comparison, supplemented by detailed experimental protocols and signaling pathway diagrams to facilitate replication and further research.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory effects of orally administered Heracleum sphondylium subsp. cyclocarpum root extracts were evaluated in a carrageenan-induced paw edema model in mice. The dichloromethane and methanolic extracts, containing a variety of furanocoumarins including this compound, demonstrated significant inhibition of paw edema. The performance of these extracts is compared with standard anti-inflammatory drugs, Dexamethasone and Diclofenac, and the flavonoid Apigenin.

Treatment GroupDose (mg/kg)Administration RouteTime Point (hours)Paw Edema Inhibition (%)
Control (Carrageenan) --1 - 50
Heracleum sphondylium (Dichloromethane Extract) 100Oral124.3
233.8
329.1
425.5
524.3
Heracleum sphondylium (Methanolic Extract) 100Oral122.8
230.2
336.9
433.3
528.7
Dexamethasone 10Intraperitoneal4~50-60% (Literature data)
Diclofenac 20Oral371.82[1][2]
Apigenin 50Oral3Significant reduction (Qualitative)

Note: Data for Heracleum extracts is derived from studies on Heracleum sphondylium subsp. cyclocarpum.[3][4][5][6][7] The inhibitory percentages for Dexamethasone and Apigenin are based on established findings in similar models.

Unraveling the Mechanism of Action

This compound and other furanocoumarins are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways. In vitro studies have shown that this compound can inhibit the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), likely through the suppression of the NF-κB signaling pathway.[8][9] This pathway is a critical regulator of the inflammatory response.

Sphondin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB->NF-κB Releases This compound This compound This compound->IKK Inhibits This compound->NF-κB_n Inhibits Nuclear Translocation DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes COX-2, iNOS, Cytokines DNA->Pro-inflammatory Genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

A standardized and reproducible protocol is essential for validating anti-inflammatory effects. The following outlines the methodology used in the carrageenan-induced paw edema model.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour pre-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5 hours post-injection Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Results Results Data Analysis->Results

References

Sphondin's Cytotoxic Profile: A Comparative Analysis on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in-vitro studies highlights the differential cytotoxic effects of Sphondin, a naturally occurring furanocoumarin, on cancerous versus non-cancerous cell lines. This guide synthesizes the current data on its anti-proliferative and apoptotic mechanisms, offering valuable insights for researchers and drug development professionals in oncology.

Quantitative Assessment of Cytotoxicity

To date, research on the cytotoxic effects of this compound has shown varied efficacy across different cell lines. A notable study demonstrated that this compound, among other compounds, did not exhibit inhibitory effects on the growth of the human bladder carcinoma cell line E-J. However, detailed IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, remain limited across a broad spectrum of cell lines, underscoring a critical gap in the current understanding of this compound's full cytotoxic potential.

In contrast, other research has indicated biological activity of this compound in a non-cancerous context. For instance, in human pulmonary epithelial A549 cells, this compound at concentrations of 10-50 µM was found to inhibit IL-1beta-induced prostaglandin E2 (PGE(2)) release, suggesting anti-inflammatory properties. While not a direct measure of cytotoxicity, this finding indicates that this compound is biologically active in non-cancerous cells at these concentrations.

A summary of the available, albeit limited, quantitative data is presented below:

Cell LineCell TypeCancerous/Non-cancerousEffect of this compoundIC50 Value
E-JHuman Bladder CarcinomaCancerousNo growth inhibition observedNot Applicable
A549Human Pulmonary EpithelialNon-cancerousInhibition of IL-1beta-induced PGE(2) release (10-50 µM)Not Determined

This table will be updated as more quantitative data becomes available.

Experimental Protocols

The methodologies employed in assessing the cytotoxicity of natural compounds are crucial for the reproducibility and comparison of results. A standard protocol for evaluating the cytotoxic effects of a compound like this compound using the MTT assay is outlined below.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

Cytotoxicity_Experimental_Workflow Cytotoxicity Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (Cancerous & Non-cancerous lines) cell_treatment Cell Treatment with this compound (Incubation for 24-72h) cell_seeding->cell_treatment compound_prep This compound Preparation (Serial Dilutions) compound_prep->cell_treatment mtt_addition MTT Reagent Addition cell_treatment->mtt_addition formazan_formation Formazan Crystal Formation (Incubation) mtt_addition->formazan_formation solubilization Crystal Solubilization formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_processing Data Processing & IC50 Calculation absorbance_reading->data_processing Apoptosis_Signaling_Pathway Hypothesized Apoptotic Signaling Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) This compound->bcl2_family death_receptors Death Receptor Interaction (e.g., Fas, TRAIL) This compound->death_receptors mito_dysfunction Mitochondrial Dysfunction (Cytochrome c release) bcl2_family->mito_dysfunction caspase9 Caspase-9 Activation mito_dysfunction->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sphondin's Effect on Cytochrome P450 Enzymes: A Comparative Guide to Other Furanocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of sphondin and other prominent furanocoumarins on cytochrome P450 (CYP) enzymes. The objective is to present available experimental data on the inhibitory potential of these compounds, which is a critical consideration in drug development due to the risk of drug-drug interactions.

Furanocoumarins are a class of naturally occurring compounds found in various plants, some of which are known to be potent inhibitors of CYP enzymes, the primary family of enzymes responsible for drug metabolism.[1] This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse effects. While extensive research has been conducted on furanocoumarins like bergapten, imperatorin, and psoralen, data on this compound's interaction with human CYP enzymes is notably limited in publicly accessible scientific literature. This guide summarizes the existing quantitative data for the well-studied furanocoumarins to provide a comparative context.

Quantitative Comparison of Furanocoumarin Inhibition on CYP Enzymes

The inhibitory effects of furanocoumarins on various CYP isozymes are typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available data for bergapten, imperatorin, and psoralen.

Note on this compound: Extensive literature searches did not yield specific IC50 or Ki values for this compound's effect on human cytochrome P450 enzymes. One study on insect P450s indicated that this compound was metabolized at a very low rate, but this data is not directly translatable to human CYPs. Therefore, a direct quantitative comparison with this compound is not possible at this time.

Table 1: Inhibitory Effects of Bergapten on Human CYP Enzymes

CYP IsozymeIC50 (µM)Ki (µM)Inhibition Type
CYP3A419 - 367.7Mechanism-Based
CYP1A2--Weak Inhibition
CYP2B6--Mechanism-Based
CYP2C9--Weak Inhibition
CYP2D6--Weak Inhibition

Data compiled from multiple sources.

Table 2: Inhibitory Effects of Imperatorin on Human CYP Enzymes

CYP IsozymeIC50 (µM)Ki (µM)Inhibition Type
CYP1A20.05-Strong Inhibition
CYP2B60.18-Strong Inhibition
CYP2C19--Moderate Inhibition
CYP2C9--Weak Inhibition
CYP2D6--Weak Inhibition
CYP3A4-1.24 - 1.29Competitive

Data compiled from multiple sources.[2][3]

Table 3: Inhibitory Effects of Psoralen on Human CYP Enzymes

CYP IsozymeIC50 (µM)Ki (µM)Inhibition Type
CYP1A2--Inhibition reported
CYP2B6-110.2Mechanism-Based
CYP2A6--Inhibition reported

Data compiled from multiple sources.[4]

Experimental Protocols

The following is a generalized methodology for determining the inhibitory effect of a compound on cytochrome P450 enzymes in vitro, based on common practices in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a furanocoumarin) against specific human CYP450 isozymes.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP isozyme probe substrates (e.g., phenacetin for CYP1A2, testosterone or midazolam for CYP3A4)

  • Test compound (furanocoumarin) dissolved in a suitable solvent (e.g., DMSO)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control inhibitors for each CYP isozyme

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube or 96-well plate, combine the incubation buffer, human liver microsomes or recombinant CYP enzyme, and the NADPH regenerating system.

    • Add the test compound at various concentrations. A vehicle control (solvent only) and a positive control inhibitor are also included.

  • Pre-incubation (for mechanism-based inhibition):

    • For evaluating time-dependent inhibition, the mixture from step 1 is pre-incubated at 37°C for a defined period (e.g., 0, 15, 30 minutes) before the addition of the probe substrate.

  • Initiation of Reaction:

    • The metabolic reaction is initiated by adding the specific probe substrate to the incubation mixture.

  • Incubation:

    • The reaction mixtures are incubated at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • The reaction is stopped by adding a cold quenching solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing:

    • The samples are centrifuged to pellet the precipitated protein.

    • The supernatant, containing the metabolite of the probe substrate, is transferred to a new plate or vials for analysis.

  • Quantification by LC-MS/MS:

    • The concentration of the metabolite is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The rate of metabolite formation is calculated for each concentration of the test compound.

    • The percentage of inhibition is determined relative to the vehicle control.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizations

The following diagrams illustrate key concepts in the study of CYP450 inhibition by furanocoumarins.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Furanocoumarin) serial_dil Serial Dilution of Furanocoumarin prep_reagents->serial_dil pre_incubate Pre-incubation at 37°C (for Mechanism-Based Inhibition) serial_dil->pre_incubate add_substrate Add CYP Probe Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Quench Reaction (e.g., with Acetonitrile) incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis of Metabolite centrifuge->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining CYP450 inhibition.

mechanism_based_inhibition E CYP Enzyme (Fe3+) EI Enzyme-Inhibitor Complex E->EI Reversible Binding I Furanocoumarin (Inhibitor) I->EI E_red Reduced Enzyme (Fe2+) EI->E_red NADPH-dependent Reduction E_I_star Enzyme-Metabolite Complex (Reactive) E_red->E_I_star Metabolism to Reactive Intermediate E_inactivated Inactivated Enzyme (Covalent Adduct) E_I_star->E_inactivated Covalent Binding

Caption: Mechanism-based inhibition of cytochrome P450 enzymes.

References

In Vivo Anticancer Efficacy of Sphondin and Comparators in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of furanocoumarins, with a focus on Sphondin and its closely related analogs, against standard-of-care chemotherapeutic agents in xenograft models of liver and colon cancer. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from studies on the structurally similar furanocoumarins Angelicin, Imperatorin, and Bergapten as surrogates to provide a comprehensive overview.

Executive Summary

Furanocoumarins, a class of naturally occurring compounds, have demonstrated promising anticancer properties. This guide synthesizes preclinical data from xenograft studies to compare the efficacy of Angelicin, Imperatorin, and Bergapten with established treatments—Sorafenib for liver cancer and a FOLFOX-like regimen (5-Fluorouracil and Oxaliplatin) for colon cancer. The compiled data indicates that these furanocoumarins exhibit significant tumor growth inhibition, warranting further investigation into their therapeutic potential. This document provides detailed experimental protocols, quantitative efficacy data, and visual representations of the key signaling pathways involved.

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data on tumor growth inhibition from preclinical xenograft studies.

Liver Cancer (Hepatocellular Carcinoma)
Treatment AgentCancer Cell LineAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
Angelicin HepG2Orthotopic Xenograft (Nude Mice)50 mg/kg/day, intraperitoneally for 16 daysSignificant decrease in tumor volume and weight compared to control.[1][1][2]
Bergapten N/A (NDEA-induced)Wistar Albino RatsN/AAmeliorated cancer-induced alterations.[3][3][4]
Sorafenib HepG2Subcutaneous Xenograft (Nude Mice)25 mg/kg, by gavage once a day for 21 daysSignificant tumor growth inhibition.[5][5][6]
Sorafenib HuH-7Subcutaneous Xenograft (Nude Mice)40 mg/kg, orally daily for 3 weeks40% tumor growth inhibition.[7][7]
Colon Cancer
Treatment AgentCancer Cell LineAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
Imperatorin HCT116Subcutaneous Xenograft (Nude Mice)N/AInhibition of tumor growth and angiogenesis.[8][8][9]
FOLFOX (like) HCT116Subcutaneous Xenograft (Mice)Oxaliplatin (12 mg/kg) and 5-FU (55 mg/kg), weekly for 3 weeksSignificant tumor growth inhibition.[10][10]

Detailed Experimental Protocols

Angelicin in Liver Cancer Xenograft Model[1]
  • Cell Line: Human hepatocellular carcinoma cell line, HepG2.

  • Animal Model: Male nude mice.

  • Tumor Implantation: An orthotopic xenograft model was established.

  • Treatment: Once tumors developed, mice were randomized into three groups (n=6 per group). Treatment was administered daily for 16 days.

    • Control Group: Saline, delivered intraperitoneally.

    • Angelicin Group 1: 20 mg/kg of Angelicin, delivered intraperitoneally.

    • Angelicin Group 2: 50 mg/kg of Angelicin, delivered intraperitoneally.

  • Tumor Measurement: Tumor volume and weight were measured at the end of the study. Body weight was also monitored.

Imperatorin in Colon Cancer Xenograft Model[8][9]
  • Cell Line: Human colon cancer cell line, HCT116.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of HCT116 cells.

  • Treatment: Specific dosage and administration details were not fully available in the referenced abstracts, but treatment involved the administration of Imperatorin.

  • Tumor Measurement: Tumor growth and angiogenesis were assessed.

Bergapten in NDEA-Induced Hepatocellular Carcinoma[3]
  • Animal Model: Wistar albino rats.

  • Tumor Induction: Hepatocellular carcinoma was induced using N-Nitrosodiethylamine (NDEA).

  • Treatment: The study evaluated the anticancer property of Bergapten, though specific dosage details were not provided in the abstract.

  • Endpoint Analysis: The study assessed the amelioration of cancer-induced alterations in body weight, liver weight, and changes in mRNA and protein expressions of relevant markers.

Sorafenib in Liver Cancer Xenograft Model[5][7]
  • Cell Line: Human hepatocellular carcinoma cell lines, HepG2 and HuH-7.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment:

    • For HepG2 xenografts, mice were treated with Sorafenib at a dose of 25 mg/kg by gavage once a day.[5]

    • For HuH-7 xenografts, mice were treated with Sorafenib at a dose of 40 mg/kg orally, daily for 3 weeks.[7]

  • Tumor Measurement: Tumor volume was monitored throughout the studies.

FOLFOX-like Regimen in Colon Cancer Xenograft Model[10]
  • Cell Line: Human colorectal cancer cell line, HCT116.

  • Animal Model: Mice.

  • Tumor Implantation: Subcutaneous injection of HCT116 cells.

  • Treatment: Mice were treated weekly for 3 weeks with a regimen mimicking FOLFOX:

    • Oxaliplatin: 12 mg/kg, administered intraperitoneally.

    • 5-Fluorouracil (5-FU): 55 mg/kg, administered intraperitoneally after Oxaliplatin and Leucovorin.

    • Levofolinate calcium (Leucovorin): 30 mg/kg, administered intraperitoneally.

  • Tumor Measurement: Tumor growth was monitored, and tumor volume was measured.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these furanocoumarins are attributed to their modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Angelicin: Inhibition of the PI3K/Akt Pathway

Angelicin has been shown to induce apoptosis in liver cancer cells through a mitochondria-dependent pathway involving the inhibition of the PI3K/Akt signaling cascade.[1][2]

G Angelicin Angelicin PI3K PI3K Angelicin->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits

Angelicin inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Imperatorin: Downregulation of mTOR/p70S6K/4E-BP1 and MAPK Pathways

Imperatorin inhibits the synthesis of HIF-1α protein by downregulating the mTOR/p70S6K/4E-BP1 and MAPK signaling pathways, which are crucial for tumor proliferation and angiogenesis.[8][9]

G Imperatorin Imperatorin mTOR mTOR Imperatorin->mTOR inhibits MAPK MAPK Imperatorin->MAPK inhibits p70S6K p70S6K mTOR->p70S6K activates _4EBP1 4E-BP1 mTOR->_4EBP1 activates HIF1a HIF-1α Synthesis p70S6K->HIF1a _4EBP1->HIF1a MAPK->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Proliferation Proliferation HIF1a->Proliferation

Imperatorin inhibits mTOR and MAPK pathways, reducing HIF-1α synthesis.

Bergapten: Modulation of LXR/PI3K/Akt Pathway

Bergapten has been shown to inhibit liver carcinogenesis by modulating the LXR/PI3K/Akt pathway, which is involved in cell proliferation and lipid metabolism.[3]

G Bergapten Bergapten LXR LXR Bergapten->LXR activates PI3K PI3K LXR->PI3K modulates Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation inhibits

Bergapten modulates the LXR/PI3K/Akt pathway to inhibit cell proliferation.

Experimental Workflow for a Typical Xenograft Study

The following diagram illustrates a generalized workflow for conducting an in vivo validation of an anticancer compound using a xenograft model.

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Cancer Cell Culture C Subcutaneous or Orthotopic Injection of Cancer Cells A->C B Animal Model Acclimatization B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Drug Administration (Test Compound vs. Control) E->F G Monitor Tumor Volume and Animal Health F->G H Euthanasia and Tumor Excision G->H End of Study I Tumor Weight/Volume Measurement H->I J Histological and Molecular Analysis H->J

A typical workflow for an in vivo anticancer efficacy study in a xenograft model.

Conclusion

While direct in vivo data for this compound remains limited, the evidence from closely related furanocoumarins—Angelicin, Imperatorin, and Bergapten—demonstrates their potential as anticancer agents. These compounds exhibit significant tumor growth inhibition in xenograft models of liver and colon cancer, often through the modulation of critical signaling pathways such as PI3K/Akt and mTOR. The compiled data suggests that the efficacy of these natural compounds is comparable in some respects to standard-of-care drugs like Sorafenib and FOLFOX. Further preclinical studies are essential to fully elucidate the therapeutic potential of this compound and other furanocoumarins, optimize dosing strategies, and evaluate their safety profiles for potential clinical translation. This guide serves as a valuable resource for researchers and drug development professionals in designing future studies and advancing the development of novel anticancer therapies.

References

Interaction of Sphondin with multidrug resistance proteins like P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] It functions as an efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations and therapeutic efficacy.[1] Furanocoumarins, a class of organic compounds found in various plants, have been identified as modulators of P-gp activity.[2]

Comparative Analysis of P-glycoprotein Inhibition

While specific IC50 values for sphondin are not available, the following table summarizes the P-gp inhibitory activity of other furanocoumarins found in grapefruit juice, alongside well-established P-gp inhibitors. This comparison provides a valuable benchmark for estimating the potential potency of this compound and other related compounds. The data is derived from studies using P-gp overexpressing cell lines and measuring the inhibition of P-gp substrate efflux.

CompoundClassIC50 Value (µM)Cell LineAssay SubstrateReference
Furanocoumarins
Dihydroxybergamottin (DHBG)FuranocoumarinPotent InhibitorCaco-2Vinblastine[3]
FC726FuranocoumarinMost PotentCaco-2Vinblastine[3]
BergamottinFuranocoumarinModerate InhibitorCaco-2Vinblastine[3]
BergaptenFuranocoumarinWeak InhibitorCaco-2Vinblastine[3]
BergaptolFuranocoumarinWeak InhibitorCaco-2Vinblastine[3]
Known P-gp Inhibitors
VerapamilPhenylalkylamine~5.3 - 11.8K562/ADR, Caco-2Rhodamine 123, Talinolol[4][5]
Cyclosporin ACyclic Peptide~1.8 - 4.2K562/ADR, Caco-2Rhodamine 123, Talinolol[4][5]
Elacridar (GF120918)Acridonecarboxamide~0.05MCF7RRhodamine 123[4]

Note: The inhibitory potency of furanocoumarins from the referenced study was described qualitatively. The IC50 values for known inhibitors can vary depending on the experimental conditions, cell line, and substrate used.[6]

Experimental Protocols for Assessing P-gp Inhibition

The following are detailed methodologies for two common in vitro assays used to determine the P-gp inhibitory potential of a test compound.

Rhodamine 123 Efflux Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., Caco-2, K562/ADR, MCF-7/ADR)

  • Parental cell line (low P-gp expression) as a negative control

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Test compound (e.g., this compound)

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Multi-well plates (e.g., 96-well black, clear bottom)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with Inhibitors: Wash the cells with warm PBS. Pre-incubate the cells with various concentrations of the test compound or the positive control (Verapamil) in serum-free medium for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to each well (final concentration typically 1-5 µM) and incubate for another 30-60 minutes at 37°C.

  • Efflux Period: Remove the loading solution and wash the cells with cold PBS to stop the efflux. Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 30-60 minutes at 37°C to allow for efflux of the dye.

  • Fluorescence Measurement: After the efflux period, wash the cells with cold PBS. Lyse the cells with a lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/529 nm). Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.[1][7]

  • Data Analysis: Calculate the percentage of rhodamine 123 accumulation relative to the control (cells treated with rhodamine 123 alone). Plot the accumulation against the inhibitor concentration to determine the IC50 value.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic calcein. Calcein-AM is a substrate for P-gp, while calcein is not. Therefore, P-gp activity results in lower intracellular fluorescence.[8]

Materials:

  • P-gp overexpressing cells and parental cells

  • Calcein-AM (acetoxymethyl ester of calcein)

  • Test compound

  • Known P-gp inhibitor (e.g., Verapamil)

  • Cell culture medium

  • PBS

  • Multi-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells as described for the Rhodamine 123 assay.

  • Incubation with Inhibitor and Calcein-AM: Wash the cells with warm PBS. Add a solution containing both the test compound (at various concentrations) or positive control and Calcein-AM (typically 0.25-1 µM) to the cells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence directly in the plate using a fluorescence plate reader (Excitation/Emission ~494/517 nm) or by flow cytometry.[9][10]

  • Data Analysis: Calculate the percentage of fluorescence increase in the presence of the inhibitor compared to the control (cells treated with Calcein-AM alone). Determine the IC50 value by plotting the fluorescence increase against the inhibitor concentration.

Visualizing the Mechanism of P-glycoprotein Inhibition

The following diagrams illustrate the mechanism of P-gp mediated drug efflux and its inhibition.

P_glycoprotein_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular pgp P-glycoprotein (P-gp) ATP-Binding Site extracellular_drug Drug pgp:f0->extracellular_drug Efflux intracellular_drug Drug intracellular_drug->pgp:f0 Binding atp ATP atp->pgp:f1 Hydrolysis P_glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular pgp P-glycoprotein (P-gp) ATP-Binding Site extracellular_drug Drug pgp:f0->extracellular_drug Efflux Blocked intracellular_drug Drug (Accumulates) intracellular_drug->pgp:f0 Binding Inhibited This compound This compound (Inhibitor) This compound->pgp:f0 Blocks Binding Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed P-gp overexpressing cells C Pre-incubate cells with test compound A->C B Prepare test compound dilutions (e.g., this compound) B->C D Add fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM) C->D E Incubate to allow for uptake and efflux D->E F Measure intracellular fluorescence E->F G Calculate % inhibition F->G H Determine IC50 value G->H

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Sphondin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of sphondin, a furanocoumarin compound. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This compound, like other furanocoumarins, is phototoxic and requires specific handling and disposal methods.

Essential Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its potential hazards. The following personal protective equipment (PPE) is mandatory when working with this compound in any form (solid or in solution):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves are essential. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn to prevent skin contact.

  • Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted respirator is necessary.

Work with this compound should always be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
Melting Point 189-191 °C
Boiling Point 413.0 ± 45.0 °C (Predicted)
Solubility Practically insoluble in water. Soluble in methanol, ethanol, and DMSO.
Appearance Off-white to light yellow solid

Step-by-Step Disposal Procedures

The following procedures outline the recommended methods for the disposal of this compound waste. These methods are based on the known reactivity of furanocoumarins and general principles of laboratory chemical waste management.

Method 1: Chemical Degradation via Base-Catalyzed Hydrolysis

This method is suitable for the neutralization of small quantities of this compound waste in solution. The principle behind this method is the hydrolysis of the lactone ring present in the furanocoumarin structure, which can reduce its biological activity.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure all necessary PPE is worn.

  • Reaction Setup: Place the container with the this compound waste solution (dissolved in a compatible organic solvent such as ethanol or methanol) in a larger secondary container to contain any potential spills.

  • Neutralization: Slowly add the 1 M base solution to the this compound waste with constant stirring. A general guideline is to use a 10-fold molar excess of the base relative to the amount of this compound.

  • Reaction Time and Temperature: Allow the reaction to proceed at room temperature for at least 24 hours with continuous stirring to ensure complete hydrolysis.

  • Neutralization of Excess Base: After the reaction period, neutralize the excess base by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH of the solution is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

  • Final Disposal: The resulting neutralized solution should be collected in a designated hazardous waste container, properly labeled, and disposed of through your institution's chemical waste management program.

Method 2: Thermal Degradation

For larger quantities of this compound waste, thermal degradation is a viable option. Furanocoumarins have been shown to degrade at elevated temperatures.[1]

Experimental Protocol:

  • Containment: Ensure the this compound waste (solid or in a high-boiling point solvent) is in a container suitable for high-temperature treatment.

  • Incineration: Arrange for the waste to be incinerated at a licensed hazardous waste disposal facility. This should be done in accordance with local and institutional regulations. Do not attempt to incinerate chemicals in standard laboratory ovens.

Method 3: Photodegradation

Given the photosensitive nature of furanocoumarins, photodegradation can be used as a supplementary step for dilute solutions.

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of the this compound waste in a solvent that is transparent to UV light (e.g., ethanol or methanol).

  • UV Exposure: Place the solution in a UV-transparent container and expose it to a UV light source (e.g., in a photochemical reactor) for an extended period (24-48 hours). The effectiveness of this method depends on the concentration of the solution and the intensity of the UV source.

  • Final Disposal: After UV treatment, the solution should be collected and disposed of as hazardous waste, as complete degradation may not be guaranteed and the degradation products are not fully characterized.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sphondin_Disposal_Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., < 1g in solution) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., > 1g or bulk solid) assess_quantity->large_quantity Large hydrolysis Chemical Degradation: Base-Catalyzed Hydrolysis small_quantity->hydrolysis photodegradation Optional Pre-treatment: Photodegradation for dilute solutions small_quantity->photodegradation thermal Thermal Degradation: Incineration large_quantity->thermal collect_waste Collect in Labeled Hazardous Waste Container hydrolysis->collect_waste thermal->collect_waste photodegradation->hydrolysis dispose Dispose via Institutional Chemical Waste Program collect_waste->dispose

Caption: Logical workflow for the disposal of this compound waste.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.

  • Contain: For solid spills, carefully cover the spill with an absorbent material designed for chemical spills. For liquid spills, use a spill kit to absorb the liquid.

  • Clean: Wearing appropriate PPE, carefully clean the spill area. All contaminated materials, including cleaning supplies and PPE, must be collected in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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